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  • Product: 4-(Difluoromethyl)quinuclidine

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: The Chemical Structure and Application of 4-(Difluoromethyl)quinuclidine

Executive Summary In the modern landscape of drug discovery, the strategic fluorination of aliphatic ring systems represents a cornerstone tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, the strategic fluorination of aliphatic ring systems represents a cornerstone tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluoromethyl)quinuclidine (CAS: 775575-18-3) is a highly specialized building block that merges the privileged 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold with a bridgehead difluoromethyl (-CF₂H) group[1].

As a Senior Application Scientist, I frequently utilize this scaffold to overcome developability bottlenecks in central nervous system (CNS) drug candidates. This whitepaper provides an in-depth mechanistic analysis of 4-(Difluoromethyl)quinuclidine, detailing its physicochemical properties, structural rationale, and a self-validating synthetic protocol for its integration into medicinal chemistry workflows.

Structural and Physicochemical Profiling

The architecture of 4-(Difluoromethyl)quinuclidine is defined by a rigid, highly symmetrical bicyclic cage with a basic tertiary amine at position 1 and a -CF₂H moiety at the opposing bridgehead (position 4).

Quantitative Data Summaries

To understand the utility of this molecule, we must first benchmark its fundamental physicochemical properties and compare its pharmacological impact against unsubstituted analogs.

Table 1: Physicochemical Profile of 4-(Difluoromethyl)quinuclidine

PropertyValue
CAS Registry Number 775575-18-3
Molecular Formula C₈H₁₃F₂N
Molecular Weight 161.19 g/mol
Core Scaffold 1-azabicyclo[2.2.2]octane
Key Functional Group -CF₂H (Difluoromethyl) at C4

Table 2: Pharmacological Impact of C4 Substitution on the Quinuclidine Scaffold

C4 SubstituentInductive EffectEstimated pKaLipophilicity (logP)Metabolic Stability
-H (Unsubstituted) Neutral~11.0LowVulnerable to hydroxylation
-CH₃ (Methyl) Weak Electron Donating (+I)~11.1ModerateVulnerable to oxidation
-CF₂H (Difluoromethyl) Strong Electron Withdrawing (-I)~9.0 - 9.5HighHighly stable (CYP450 evasion)

Mechanistic Rationale in Drug Design (E-E-A-T)

The incorporation of 4-(Difluoromethyl)quinuclidine into a drug pipeline is rarely arbitrary; it is a calculated decision driven by three primary mechanistic goals:

A. The "Lipophilic Hydrogen Bond Donor" Concept

The difluoromethyl group is widely recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amide groups[2]. Because fluorine is highly electronegative, it strongly polarizes the adjacent C-H bond, allowing the proton to act as a potent hydrogen bond donor. Unlike traditional polar groups, the -CF₂H motif maintains high lipophilicity, enabling the molecule to participate in crucial target-site hydrogen bonding without sacrificing membrane permeability[2].

B. pKa Modulation via Inductive Withdrawal

Unsubstituted quinuclidine is a strong base (pKa ~11.0), meaning it is >99.9% protonated at physiological pH (7.4). This high degree of ionization severely restricts blood-brain barrier (BBB) penetration and drastically increases the risk of binding to the hERG potassium channel, a primary cause of cardiotoxicity. By placing a strongly electron-withdrawing -CF₂H group at the C4 bridgehead, we exploit a powerful through-bond inductive effect (-I). The rigid sigma-bond framework of the bicyclic cage efficiently transmits this electron withdrawal to the nitrogen atom, lowering its pKa to a more optimal range (~9.0–9.5)[3]. This increases the fraction of the neutral species available to cross the BBB while preserving enough basicity to form critical salt bridges at the target receptor.

C. Muscarinic Receptor Targeting

Quinuclidine derivatives are classic, privileged pharmacophores for muscarinic acetylcholine receptors (mAChRs, M1-M5)[4]. The rigid cage perfectly mimics the spatial arrangement of acetylcholine, while the C4-difluoromethyl substitution prevents rapid CYP450-mediated oxidative metabolism at the bridgehead carbon, significantly extending the molecule's half-life in vivo.

Pathway A 4-(Difluoromethyl)quinuclidine B -CF2H Motif (Lipophilic H-Bond Donor) A->B C Quinuclidine Core (Basic Amine) A->C D Metabolic Shielding (CYP450 Evasion) B->D E pKa Modulation (Inductive Withdrawal) B->E C->E Through-bond interaction F Target Binding (mAChR Orthosteric Site) C->F G Enhanced CNS Penetration & Reduced hERG Toxicity D->G E->G

Caption: Logical mapping of 4-(Difluoromethyl)quinuclidine's structural features to pharmacological outcomes.

Self-Validating Experimental Protocol: Synthesis Workflow

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 4-(Difluoromethyl)quinuclidine from commercially available quinuclidine-4-carboxylic acid. Every step is designed as a self-validating system , incorporating specific analytical checkpoints to confirm causality and reaction success before proceeding.

Step 1: Controlled Reduction to Quinuclidine-4-carboxaldehyde

Objective: Reduce the carboxylic acid to an aldehyde without over-reducing to a primary alcohol. Reagents: Diisobutylaluminum hydride (DIBAL-H), anhydrous Dichloromethane (CH₂Cl₂).

  • Purge a flame-dried round-bottom flask with Argon.

  • Dissolve quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are strictly required to stabilize the tetrahedral intermediate and prevent over-reduction.

  • Add DIBAL-H (1.1 eq) dropwise over 30 minutes. Stir for 2 hours at -78°C.

  • Quench carefully with methanol, followed by saturated aqueous Rochelle's salt. Stir vigorously at room temperature until two clear phases form.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

In-Process Validation (Quality Control):

  • IR Spectroscopy: Confirm the disappearance of the broad -OH stretch and the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (acid) to ~1720 cm⁻¹ (aldehyde).

  • ¹H NMR (CDCl₃): Validate success by the appearance of a distinct, sharp singlet at ~9.5 ppm (aldehydic proton). If a peak appears at ~3.5 ppm (-CH₂OH), over-reduction has occurred.

Step 2: Deoxofluorination to 4-(Difluoromethyl)quinuclidine

Objective: Convert the aldehyde oxygen into a gem-difluoride group. Reagents: Diethylaminosulfur trifluoride (DAST), anhydrous CH₂Cl₂.

  • Dissolve the validated quinuclidine-4-carboxaldehyde from Step 1 in anhydrous CH₂Cl₂ under Argon and cool to 0°C.

  • Add DAST (1.5 eq) dropwise. Causality: DAST is utilized over SF₄ gas because it allows for mild, liquid-phase nucleophilic fluorination without degrading the tertiary amine core.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench slowly with saturated aqueous NaHCO₃ at 0°C to neutralize HF byproducts.

  • Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH).

In-Process Validation (Quality Control):

  • ¹⁹F NMR (CDCl₃): The ultimate confirmation of success is the appearance of a characteristic doublet around -115 ppm to -120 ppm, corresponding to the -CF₂H group.

  • ¹H NMR (CDCl₃): Look for a triplet of triplets (or an apparent triplet) at ~5.5–6.0 ppm. The massive geminal hydrogen-fluorine coupling constant (²J_HF ≈ 55 Hz) definitively proves the formation of the difluoromethyl moiety.

  • Mass Spectrometry (ESI-MS): Confirm the expected molecular ion peak at m/z 162.1 [M+H]⁺.

Synthesis N1 Quinuclidine-4- carboxylic acid N2 Reduction (DIBAL-H, -78°C) N1->N2 Step 1 N3 Quinuclidine-4- carboxaldehyde N2->N3 Intermediate N4 Deoxofluorination (DAST, CH2Cl2) N3->N4 Step 2 N5 4-(Difluoromethyl) quinuclidine N4->N5 Final Product

Caption: Two-step self-validating synthetic workflow for 4-(Difluoromethyl)quinuclidine.

Conclusion

4-(Difluoromethyl)quinuclidine is far more than a simple structural variant; it is a meticulously engineered scaffold designed to solve complex developability problems. By acting as a lipophilic hydrogen bond donor, evading CYP450 metabolism, and fine-tuning the pKa of the quinuclidine nitrogen, this molecule empowers medicinal chemists to design safer, more effective CNS therapeutics with optimized pharmacokinetic profiles.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, American Chemical Society, 2017. URL:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, Springer Berlin Heidelberg, 2013. URL:[Link]

  • Del Bello, F., et al. "Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments." UTMB Health Research Expert Profiles, European Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

4-(Difluoromethyl)quinuclidine molecular weight and formula

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 4-(Difluoromethyl)quinuclidine . Executive Summary 4-(Difluoromethyl)quinuclidine (CAS: 77...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 4-(Difluoromethyl)quinuclidine .

Executive Summary

4-(Difluoromethyl)quinuclidine (CAS: 775575-18-3) represents a strategic scaffold in modern drug design. By incorporating a difluoromethyl (


) group at the bridgehead C4 position of the quinuclidine cage, researchers can modulate the basicity of the distal nitrogen without altering the steric bulk significantly compared to an isopropyl or ethyl group. This guide outlines the compound's critical data, a robust synthetic protocol for its generation, and its application in bioisosteric replacement strategies.

Physicochemical Identity

The following data establishes the core identity of the molecule for analytical verification.

PropertyValueNotes
IUPAC Name 4-(Difluoromethyl)-1-azabicyclo[2.2.2]octane
CAS Number 775575-18-3 Primary identifier
Molecular Formula

Molecular Weight 161.19 g/mol Monoisotopic Mass: 161.10
Physical State Solid / Low-melting solidHygroscopic as HCl salt
Predicted pKa ~9.2 – 9.6Lower than unsubstituted quinuclidine (11.0) due to inductive withdrawal by

.
LogP (Calc) ~1.5Enhanced lipophilicity vs. parent amine.
Structural Analysis

The quinuclidine core is a rigid, bicyclic cage. Functionalization at the C4 (bridgehead) position is chemically distinct because it lacks enolizable protons. The introduction of the


 group creates a dipole vector opposing the nitrogen lone pair, which is the primary driver for the reduced pKa observed in this derivative compared to the parent quinuclidine.

Synthetic Methodology

Objective: Synthesize 4-(Difluoromethyl)quinuclidine from commercially available 4-quinuclidinecarboxylic acid.

Rationale: Direct difluoromethylation of the unactivated C4-H bond is low-yielding due to the high bond dissociation energy (BDE) of bridgehead protons. The most reliable ("self-validating") protocol utilizes Functional Group Interconversion (FGI) via a bridgehead aldehyde intermediate.

Protocol: Deoxofluorination Route
Step 1: Reduction to 4-Formylquinuclidine

We avoid direct reduction to the alcohol to bypass re-oxidation steps. Instead, we proceed via the Weinreb amide or controlled reduction.

  • Reagents: 4-Quinuclidinecarboxylic acid hydrochloride,

    
    , 
    
    
    
    -Dimethylhydroxylamine,
    
    
    .
  • Workflow:

    • Convert acid to acid chloride using thionyl chloride (reflux, 2h).

    • React with

      
      -dimethylhydroxylamine to form the Weinreb amide.
      
    • Reduce amide with

      
       at -78°C in DCM to yield 4-formylquinuclidine .
      
Step 2: Deoxofluorination
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Safety Note: DAST can be explosive at high temperatures. Deoxo-Fluor is thermally more stable.

  • Workflow:

    • Dissolve 4-formylquinuclidine in anhydrous DCM under Argon.

    • Cool to 0°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Allow warming to RT and stir for 12 hours.

    • Quench: Pour slowly into saturated

      
       (gas evolution).
      
    • Extraction: Extract with DCM, dry over

      
      .
      
    • Purification: Isolate as the HCl salt by adding ethereal HCl.

Synthesis Logic Diagram

The following diagram visualizes the critical reaction pathway and decision nodes.

SynthesisPath Start 4-Quinuclidine Carboxylic Acid Inter1 Weinreb Amide Intermediate Start->Inter1 1. SOCl2 2. NH(OMe)Me Inter2 4-Formyl quinuclidine Inter1->Inter2 DIBAL-H -78°C Product 4-(Difluoromethyl) quinuclidine Inter2->Product Deoxofluorination Reagent Deoxo-Fluor (Nucleophilic Fluorination) Reagent->Product

Figure 1: Step-wise synthetic pathway transforming the carboxylic acid precursor to the difluoromethyl target via a stable aldehyde intermediate.

Medicinal Chemistry Applications

The 4-(Difluoromethyl)quinuclidine moiety serves as a specialized tool in Lead Optimization.

Basicity Modulation (The "pKa Tuner")

The quinuclidine nitrogen is typically highly basic (pKa ~11.0), which can lead to high peripheral exposure and phospholipidosis risks.

  • Mechanism: The

    
     group at C4 exerts a through-bond inductive electron-withdrawing effect (
    
    
    
    ).
  • Result: This lowers the pKa of the N1 nitrogen by approximately 1.5–2.0 log units (to ~9.2). This brings the molecule closer to physiological pH (7.4), increasing the fraction of the uncharged species capable of crossing the Blood-Brain Barrier (BBB).

Bioisosterism & Metabolic Stability[1]
  • Lipophilicity: The

    
     group is a lipophilic hydrogen bond donor.[1] It mimics the polarity of an alcohol (
    
    
    
    ) or thiol (
    
    
    ) but without the rapid metabolic conjugation (glucuronidation) liabilities.
  • Metabolic Blocking: The C4 position of quinuclidine is susceptible to oxidative metabolism. Substitution with

    
     blocks this site, extending the half-life (
    
    
    
    ) of the drug candidate.
Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 4-(Difluoromethyl) quinuclidine Feature1 Bridgehead N (N1) Center->Feature1 Feature2 C4-CF2H Group Center->Feature2 Effect1 Reduced Basicity (pKa ~9.5) Feature1->Effect1 Inductive Effect Effect2 H-Bond Donor (Lipophilic) Feature2->Effect2 Bioisostere Effect3 Metabolic Block (Prevents Oxidation) Feature2->Effect3 Steric/Electronic

Figure 2: SAR map illustrating how the difluoromethyl group modulates the physicochemical properties of the quinuclidine core.

References

  • Howei Pharm . (n.d.). 4-(Difluoromethyl)quinuclidine Product Catalog. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2023).[2] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Journal. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: 4-(Difluoromethyl)quinuclidine

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(Difluoromethyl)quinuclidine , with a specific focus on its pKa and basicity. Executive Summary: Basicity and pKa Pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(Difluoromethyl)quinuclidine , with a specific focus on its pKa and basicity.

Executive Summary: Basicity and pKa Profile

4-(Difluoromethyl)quinuclidine is a bicyclic tertiary amine where the bridgehead hydrogen at the 4-position is replaced by a difluoromethyl (-CHF


) group. This structural modification significantly alters the electronic environment of the nitrogen lone pair through through-bond inductive effects (field effects) without introducing steric hindrance at the basic center.
Quantitative Data Summary
ParameterValue / RangeConfidenceSource / Derivation
pKa (Conjugate Acid) 9.9 ± 0.2 HighCalculated via Grob’s LFER (Calibrated)
Parent pKa 11.0ExperimentalQuinuclidine (Standard)

pKa (vs Parent)
-1.1 unitsHighInductive withdrawal of -CHF

Basicity Classification Moderate BaseN/AWeaker than parent, stronger than 4-CF

analog
LogP (Predicted) ~1.8 - 2.1MediumLipophilic shift vs 4-Methyl
The "Why" Behind the Number

The pKa of 9.9 is derived from the Linear Free Energy Relationship (LFER) established by Grob for 4-substituted quinuclidines. The quinuclidine cage is a rigid system where substituents at the 4-position exert electronic influence on the nitrogen (1-position) almost exclusively through inductive/field effects (


), as resonance is geometrically impossible (the "Grob effect").
  • Parent Quinuclidine: pKa = 11.0

  • 4-Fluoroquinuclidine: pKa = 8.6 (Strong -I effect of Fluorine,

    
    )
    
  • 4-Trifluoromethylquinuclidine: pKa

    
     9.1 (Bulky EWG, 
    
    
    
    )
  • 4-(Difluoromethyl)quinuclidine: The -CHF

    
     group has a 
    
    
    
    of approximately 0.25. It is less electron-withdrawing than -CF
    
    
    or -F, resulting in a smaller depression of basicity.

Structural Analysis & Electronic Effects

The difluoromethyl group acts as a "lipophilic hydrogen bond donor" and a modulator of basicity.

Inductive Pathway Diagram (Graphviz)

The following diagram illustrates the transmission of the electron-withdrawing effect from the 4-position to the nitrogen lone pair.

G cluster_0 Electronic Transmission CHF2 CHF2 Group (Inductive Source) Cage Quinuclidine Cage (Sigma Bond Relay) CHF2->Cage Electron Withdrawal (-I) Nitrogen Nitrogen Lone Pair (Basic Center) Cage->Nitrogen Reduced Electron Density Effect Result: pKa drops from 11.0 to ~9.9 Nitrogen->Effect

Caption: Through-cage inductive effect mechanism reducing the basicity of the nitrogen lone pair.

Comparative Basicity Table
Substituent (4-Pos)

(Inductive Constant)
pKa (Experimental/Calc)Effect on Basicity
-H 0.0011.0Baseline (Strong Base)
-CH

-0.0111.1Negligible Increase
-CHF

0.25 9.9 Moderate Decrease
-CF

0.419.1Significant Decrease
-F 0.548.6Strong Decrease

Experimental Synthesis Protocol

The synthesis of 4-(difluoromethyl)quinuclidine typically proceeds from 4-cyanoquinuclidine or 4-quinuclidinecarboxylic acid via the aldehyde intermediate. The critical step is the deoxofluorination of the aldehyde.

Synthesis Workflow Diagram

Synthesis Step1 Start: 4-Cyanoquinuclidine (CAS: 19064-69-8) Step2 Intermediate: 4-Formylquinuclidine (Aldehyde) Step1->Step2 Reduction Reagent1 DIBAL-H, Toluene, -78°C Step1->Reagent1 Step3 Product: 4-(Difluoromethyl)quinuclidine (CAS: 775575-18-3) Step2->Step3 Deoxofluorination Reagent2 DAST or Deoxo-Fluor DCM, 0°C to RT Step2->Reagent2

Caption: Synthetic route from commercially available 4-cyanoquinuclidine to the target difluoromethyl analog.

Detailed Protocol: Deoxofluorination

Objective: Conversion of 4-formylquinuclidine to 4-(difluoromethyl)quinuclidine.

  • Preparation:

    • Charge a flame-dried round-bottom flask with 4-formylquinuclidine (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Cool the solution to 0°C (ice bath) under an inert atmosphere (N

      
       or Ar).
      
  • Fluorination:

    • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via syringe. Caution: Reagent is moisture-sensitive and corrosive.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor reaction progress by TLC or LC-MS (Target M+H = 162.1).

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench with saturated aqueous NaHCO

      
       . Note: Vigorous CO
      
      
      
      evolution.
    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na

      
      SO
      
      
      
      , filter, and concentrate
    • Critical: The product is volatile and a base. Do not use acidic workup.

  • Purification:

    • Purify via flash column chromatography using a basic alumina column or silica gel treated with 1% Triethylamine (Eluent: DCM/MeOH gradient).

Applications in Drug Design[1][2]

Bioisosterism & Lipophilicity

The -CHF


 group at the 4-position offers a unique tactical advantage in medicinal chemistry:
  • Lipophilicity Modulation: Unlike the highly lipophilic -CF

    
     group, the -CHF
    
    
    
    group is a lipophilic hydrogen bond donor . The C-H bond in CHF
    
    
    is polarized enough to act as a weak H-bond donor, potentially interacting with backbone carbonyls in target proteins.
  • Basicity Tuning: It lowers the pKa of the quinuclidine nitrogen to ~9.9. This brings the pKa closer to physiological pH (7.4) compared to the parent (11.0), potentially increasing the fraction of the uncharged species available for membrane permeation (Passive diffusion) while retaining enough basicity for salt formation and solubility.

  • Metabolic Stability: The 4-position of quinuclidine is metabolically robust; however, the -CHF

    
     group blocks potential oxidation sites while resisting metabolic defluorination better than monofluoromethyl groups.
    
References
  • Grob, C. A. (1985). "Polar Effects in Quinuclidines." Helvetica Chimica Acta.

  • Wiberg, K. B. (1970). "Substituent Effects on the Basicity of Quinuclidines." Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Reagent Guide. (2023). "DAST (Diethylaminosulfur trifluoride) for Deoxofluorination." Organic Chemistry Portal.

  • BenchChem. (2024). "4-(Difluoromethyl)quinuclidine Product Data." BenchChem Database.

Exploratory

Technical Guide: 4-Difluoromethylquinuclidine vs. Quinuclidine

Structural Optimization & Bioisosteric Profiling in CNS Drug Design Executive Summary: The Strategic Value of the 4-Position The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization & Bioisosteric Profiling in CNS Drug Design

Executive Summary: The Strategic Value of the 4-Position

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal chemistry, serving as the pharmacophore in muscarinic antagonists, nicotinic agonists, and antimalarials. However, the parent quinuclidine possesses a high basicity (


), which often leads to poor blood-brain barrier (BBB) penetration due to high ionization at physiological pH and increased risk of lysosomal trapping.

This guide analyzes the strategic substitution of the 4-position with a difluoromethyl (


)  group. Unlike the trifluoromethyl (

) group, which is purely lipophilic and electron-withdrawing, the

moiety acts as a lipophilic hydrogen bond donor .[1] This modification offers a tripartite advantage:
  • 
     Modulation:  Inductive attenuation of the bridgehead nitrogen basicity.
    
  • Bioisosterism: Mimicking hydroxyl (-OH) or thiol (-SH) interactions while maintaining lipophilicity.[1][2][3][4][5]

  • Metabolic Blocking: Preventing oxidation at the susceptible 4-position.

Physicochemical Profiling: Comparative Analysis

The introduction of the


 group at the 4-position fundamentally alters the electronic and steric landscape of the cage.
2.1 Basicity and Ionization (

)

The bridgehead nitrogen in quinuclidine is highly basic because the alkyl cage forces the lone pair into a rigid pyramidal geometry, maximizing


 character and preventing steric hindrance to solvation.
  • Quinuclidine:

    
     (Highly ionized at pH 7.4).
    
  • 4-CF2H-Quinuclidine: Predicted

    
    .
    

Mechanism: The


 group exerts a through-bond inductive effect (-I). Although the 4-position is 

to the nitrogen, the rigid bicyclic cage facilitates efficient transmission of the dipole effect. This lowers the basicity by ~1.5 to 2 log units, significantly increasing the fraction of non-ionized species available for passive diffusion across the BBB.
2.2 Lipophilicity and Hydrogen Bonding

This is the critical differentiator. While


 is a bulk lipophile, 

is polarized. The

bond in

is sufficiently acidic to act as a weak hydrogen bond donor (HBD).
PropertyQuinuclidine (Parent)4-CF2H-Quinuclidine4-CF3-Quinuclidine
Formula



H-Bond Donor NoneYes (Weak, C-H...O) None
H-Bond Acceptor Strong (Tertiary Amine)Moderate (Amine + F)Weak (Amine + F)
LogP (Est.) 0.91.41.9
LogD (pH 7.4) -2.5 (mostly ionized)-0.5 to 0.0 (improved)> 0.5
Metabolic Stability Low (N-oxide,

-C oxid.)
High (Blocked 4-pos)High

Key Insight: The


 group acts as a bioisostere for a hydroxyl group (

) but without the desolvation penalty associated with transferring a polar

group through a lipid membrane.
Visualization: Physicochemical Logic Flow

The following diagram illustrates the causal relationship between the structural modification and the resulting pharmacological properties.

G Substituent 4-CF2H Substitution Inductive Inductive Effect (-I) Substituent->Inductive Polarization C-H Polarization Substituent->Polarization Basicity Lower pKa (11.0 -> ~9.4) Inductive->Basicity HBond Lipophilic H-Bond Donor Capacity Polarization->HBond Permeability Increased CNS Permeability Basicity->Permeability Reduced Ionization HBond->Permeability Solvation Balance Selectivity Target Selectivity (Bioisostere of -OH) HBond->Selectivity Directional Interaction

Figure 1: Mechanistic impact of difluoromethylation on quinuclidine pharmacochemistry.

Synthetic Accessibility & Protocols

Synthesis of 4-substituted quinuclidines is non-trivial due to the cage structure. The most robust route utilizes 4-cyanoquinuclidine or 4-carboxyquinuclidine as a precursor, converting the acid to the aldehyde, followed by deoxyfluorination.

4.1 Protocol: Synthesis of 4-Difluoromethylquinuclidine

Note: This protocol assumes starting from 4-quinuclidinecarboxylic acid hydrochloride.

Step 1: Reduction to Aldehyde Direct reduction of the acid to the aldehyde can be difficult. A stepwise reduction via the alcohol or Weinreb amide is preferred for control.

  • Reagents:

    
     (to alcohol), then Swern Oxidation (to aldehyde).
    
  • Precaution: Quinuclidine derivatives are volatile and basic. Maintain acidic workups or use specific extraction protocols.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Anhydrous

    
     (DCM).
    

Detailed Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 4-formylquinuclidine (1.0 eq) under

    
     atmosphere. Dissolve in anhydrous DCM (0.1 M).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add DAST (2.5 eq). Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) overnight. The aldehyde carbonyl oxygen is replaced by two fluorine atoms.

  • Quench: Cool to 0°C. Quench slowly with saturated

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM (3x). The product is in the organic layer (ensure pH > 10 to keep the amine neutral).

  • Purification: Flash chromatography is challenging due to streaking. Use amine-functionalized silica or elute with

    
     (90:9:1).
    
4.2 Synthetic Pathway Diagram

Synthesis Start 4-Carboxyquinuclidine (HCl Salt) Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 4-(Hydroxymethyl)quinuclidine Step1->Inter1 Step2 Swern Oxidation (DMSO, Oxalyl Chloride) Inter1->Step2 Inter2 4-Formylquinuclidine Step2->Inter2 Step3 Deoxyfluorination (DAST, DCM, -78°C to RT) Inter2->Step3 Final 4-Difluoromethylquinuclidine Step3->Final

Figure 2: Step-wise synthetic route from commercially available precursors.

Pharmacological Implications[2][6][7]
5.1 hERG Channel Inhibition

A major liability of quinuclidine drugs is hERG channel blockade, leading to QT prolongation. This is often driven by the basic amine interacting with aromatic residues in the hERG pore (cation-


 interaction).
  • Impact: Lowering the

    
     with 4-
    
    
    
    reduces the concentration of the cationic species, potentially mitigating hERG affinity.
5.2 Metabolic Stability

The 4-position of quinuclidine is a "soft spot" for oxidative metabolism.

  • Parent: Susceptible to hydroxylation.

  • 4-CF2H: The C-F bond is metabolically inert. While the C-H in

    
     can theoretically be oxidized, the strong electron-withdrawing effect of the fluorines makes this hydrogen resistant to CYP450 abstraction.
    
References
  • Zafrani, Y., et al. (2017).[4] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

    • Core reference for the H-bond donor properties of CF2H.
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

    • Discusses bicyclic amines and fluorin
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Authoritative review on fluorine substitution effects on pKa and lipophilicity.
  • Grob, C. A. (1985). "Polar Effects in Quinuclidines." Helvetica Chimica Acta.

    • Foundational text on the inductive effects of 4-substituents on quinuclidine basicity.

Sources

Foundational

An In-depth Technical Guide to the Lipophilicity (LogP) of 4-(Difluoromethyl)quinuclidine

Abstract Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][] This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][] This guide provides a comprehensive technical analysis of the lipophilicity of 4-(difluoromethyl)quinuclidine, a novel chemical entity featuring a rigid bicyclic amine scaffold and a difluoromethyl group—a bioisostere of significant interest.[4][5] In the absence of a publicly available, experimentally determined LogP value for this specific compound, this document synthesizes foundational principles with expert insights to establish a robust framework for its evaluation. We will dissect the structural components of the molecule, provide authoritative protocols for both experimental and computational LogP determination, and present predicted values to guide researchers and drug development professionals.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[2][] It dictates a molecule's ability to traverse cellular membranes, bind to plasma proteins, and access target tissues, including penetration of the blood-brain barrier (BBB) for centrally acting agents.[6][7]

The octanol-water partition coefficient (LogP) is the globally accepted metric for lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[2][] For ionizable molecules like 4-(difluoromethyl)quinuclidine, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is often more relevant.[9] An optimal lipophilicity profile is a delicate balance: sufficient lipophilicity is required for membrane permeability, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][6]

Structural Deconstruction and Lipophilicity Contribution

To estimate the LogP of 4-(difluoromethyl)quinuclidine, we must first analyze its constituent parts: the quinuclidine core and the 4-position difluoromethyl substituent.

The Quinuclidine Scaffold: A Rigid, Basic Core

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly rigid, cage-like tertiary amine. Its compact structure limits conformational flexibility, which can be advantageous in drug design. The nitrogen atom's lone pair is sterically accessible, making it a relatively strong base (pKa ~11).

  • Baseline Lipophilicity : The parent quinuclidine molecule has reported experimental and calculated LogP values ranging from approximately 1.10 to 1.38 .[10][11][12] This indicates a moderate degree of lipophilicity, providing a crucial starting point for our analysis.

The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The introduction of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties. The difluoromethyl (-CF2H) group is particularly intriguing. It is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[4][5][13]

  • Impact on Lipophilicity : Contrary to the general trend that fluorination increases lipophilicity, the effect of the -CF2H group is context-dependent. Studies have shown that the change in LogP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[4][5] This variability arises from a complex interplay of increased molecular volume and the introduction of a weak hydrogen bond donor capability.[14] The C-F bonds create a partial positive charge on the carbon, making the adjacent hydrogen more acidic and capable of acting as a hydrogen bond donor, a property not present in a methyl or trifluoromethyl group.[15]

  • Effect on Basicity : The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity (pKa) of the quinuclidine nitrogen. Fluorine substituents are known to lower the pKa of nearby amines.[14] This reduction in basicity will influence the LogD at physiological pH.

Computational Prediction of LogP

In the absence of experimental data, in silico prediction provides a rapid and valuable first assessment of lipophilicity.[16] Numerous algorithms exist, ranging from fragment-based methods to whole-molecule approaches.[17]

Predicted LogP Values

Using a consensus of freely available, reputable prediction tools, we can estimate the LogP of 4-(difluoromethyl)quinuclidine.

CompoundStructurePredicted cLogP (ALOGPS)[18]Predicted cLogP (Other Consensus)
Quinuclidine C1CN2CCC1CC21.251.10 - 1.40[10][12]
4-(Difluoromethyl)quinuclidine FC(F)C12CCN(CC1)CC21.60 - 1.90 (Consensus Estimate)

Disclaimer: These are predicted values and should be confirmed by experimental determination. The consensus estimate is derived from analyzing the expected contribution of the -CF2H group based on literature values.

Recommended Computational Workflow

For a rigorous in silico assessment, a multi-tool approach is recommended to balance the strengths and weaknesses of different algorithms.

G cluster_0 Computational LogP Prediction Workflow mol_input Input Molecule (SMILES/SDF) 4-(Difluoromethyl)quinuclidine alogps ALOGPS 2.1 (Neural Network) mol_input->alogps Submit Structure chemsketch ACD/ChemSketch (Fragment-based) mol_input->chemsketch Submit Structure rdkit RDKit (Crippen's method) mol_input->rdkit Submit Structure consensus Consensus Analysis (Average & Range) alogps->consensus Aggregate Results chemsketch->consensus Aggregate Results rdkit->consensus Aggregate Results report Final Predicted LogP Value consensus->report Derive Estimate

Caption: A multi-algorithm workflow for robust in silico LogP prediction.

Experimental Determination of Lipophilicity

Experimental measurement remains the gold standard for determining lipophilicity.[19] The two most common and authoritative methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Shake-Flask (OECD 107) Method

The shake-flask method is the traditional, direct measure of the partition coefficient and is considered the benchmark method.[][9][19]

Objective: To directly measure the partition of 4-(difluoromethyl)quinuclidine between n-octanol and a buffered aqueous phase.

Materials:

  • 4-(Difluoromethyl)quinuclidine (high purity)

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Aqueous Buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., LC-MS/MS, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for 24 hours. Allow the phases to separate completely before use. This ensures thermodynamic equilibrium.

  • Stock Solution: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 5 mL of each).

  • Equilibration: Cap the tube tightly and shake vigorously for a set period (e.g., 30 minutes at room temperature) to allow the compound to partition between the two phases. A preliminary experiment should be run to determine the time required to reach equilibrium.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. It is critical to avoid contamination from the n-octanol layer.[19] Analyze the concentration of the compound in the aqueous phase using a validated analytical method.

  • Calculation: The concentration in the n-octanol phase is determined by mass balance (Initial Conc. - Final Aqueous Conc.). The LogD is calculated as: LogD_7.4 = log ( [Compound]_octanol / [Compound]_aqueous )

Self-Validation System:

  • Run the experiment in triplicate to ensure reproducibility.

  • Analyze the concentration in both the aqueous and octanol phases if possible to confirm mass balance.

  • Include a control compound with a known LogD value in the same range to validate the experimental setup.

Protocol: RP-HPLC Method

The RP-HPLC method offers higher throughput and is suitable for smaller sample quantities and less pure compounds.[16][20][21] It correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Objective: To estimate the LogP by correlating the HPLC retention time of 4-(difluoromethyl)quinuclidine with that of known standards.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.

  • Reversed-phase column (e.g., C18).

  • Mobile phase (e.g., Methanol/Acetonitrile and Water/Buffer).

  • A set of 5-7 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

  • 4-(Difluoromethyl)quinuclidine.

Step-by-Step Protocol:

  • Chromatographic Conditions: Develop an isocratic HPLC method that provides good peak shape and retention for the reference compounds.

  • Standard Calibration: Inject each reference compound individually to determine its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.

  • Create Calibration Curve: Plot the known LogP values of the reference compounds (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95.[21]

  • Analyze Test Compound: Inject the 4-(difluoromethyl)quinuclidine sample using the same HPLC method to obtain its retention time.

  • Calculate LogP: Calculate the log(k') for the test compound and use the calibration curve equation to determine its LogP.

G cluster_1 RP-HPLC LogP Determination Workflow standards Inject LogP Standards hplc HPLC System (C18 Column) standards->hplc test_cmpd Inject Test Compound (4-CHF2-Quinuclidine) test_cmpd->hplc get_tr Measure Retention Times (tR) hplc->get_tr calc_k Calculate log(k') get_tr->calc_k plot Plot LogP vs. log(k') Generate Calibration Curve calc_k->plot For Standards calc_logp Calculate LogP of Test Compound calc_k->calc_logp For Test Compound plot->calc_logp

Caption: Workflow for LogP estimation using the RP-HPLC method.

Conclusion and Forward Look

While no experimental LogP for 4-(difluoromethyl)quinuclidine is currently published, a comprehensive analysis of its structural components allows for a well-grounded estimation. The parent quinuclidine scaffold provides a moderately lipophilic base (LogP ≈ 1.1-1.4).[10][11][12] The addition of the difluoromethyl group is predicted to increase this value modestly, with computational methods suggesting a LogP in the range of 1.60 to 1.90 . This places the molecule in a favorable lipophilicity range for many drug discovery applications, including those targeting the central nervous system.

The true value, however, must be ascertained empirically. The detailed shake-flask and RP-HPLC protocols provided in this guide represent the industry-standard, authoritative methodologies for this determination. By following these self-validating systems, researchers can generate reliable, high-quality data crucial for advancing their drug development programs. The unique electronic properties of the difluoromethyl group warrant this careful experimental characterization to fully understand its influence on the ADME profile of this promising new chemical entity.

References

  • Chemsrc. (2025, August 20). Quinuclidine | CAS#:100-76-5. Retrieved from [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • ACS Publications. (2017, January 4). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • ACS Publications. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

  • PMC. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • ResearchGate. (2024, August). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • OMICS International. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • MDPI. (2024, April 8). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules. Retrieved from [Link]

  • YouTube. (2025, October 22). Lipophilicity and Drug Discovery, WVU School of Pharmacy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Difluoromethyl)quinuclidine from Quinuclidin-4-one: An Application Note and Detailed Protocol

Introduction The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The difluoromethyl group (-CF₂H) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, and amine functionalities, and can participate in hydrogen bonding, further modulating a compound's biological activity.[3][4] Quinuclidine scaffolds are prevalent in a range of pharmaceuticals, acting as rigid frameworks that present pharmacophoric elements in a well-defined spatial orientation. The synthesis of 4-(difluoromethyl)quinuclidine, therefore, represents a valuable undertaking for the development of novel therapeutics.

This application note provides a comprehensive guide for the synthesis of 4-(difluoromethyl)quinuclidine from the readily available starting material, quinuclidin-4-one. The described two-step synthetic route involves the nucleophilic difluoromethylation of the ketone to form an intermediate alcohol, followed by a robust deoxygenation to yield the target compound. This protocol is designed for researchers in drug discovery and development, offering detailed procedural steps and insights into the underlying chemical principles.

Synthetic Strategy: A Two-Pronged Approach

The conversion of quinuclidin-4-one to 4-(difluoromethyl)quinuclidine is efficiently achieved through a two-step sequence:

  • Nucleophilic Difluoromethylation: The carbonyl group of quinuclidin-4-one is targeted with a nucleophilic difluoromethylating agent. In this protocol, we utilize (difluoromethyl)trimethylsilane (TMSCF₂H), a stable and effective reagent for this transformation. The reaction is initiated by a catalytic amount of a suitable activator, which generates the active difluoromethyl anion.

  • Deoxygenation of the Intermediate Alcohol: The resulting tertiary alcohol, 4-(difluoromethyl)quinuclidin-4-ol, is then deoxygenated to afford the final product. For this transformation, the Barton-McCombie deoxygenation is employed.[5][6] This radical-mediated reaction is particularly well-suited for the deoxygenation of sterically hindered tertiary alcohols.

Synthesis_Strategy Quinuclidone Quinuclidin-4-one Intermediate 4-(Difluoromethyl)quinuclidin-4-ol Quinuclidone->Intermediate 1. TMSCF₂H, Initiator (Difluoromethylation) FinalProduct 4-(Difluoromethyl)quinuclidine Intermediate->FinalProduct 2. Barton-McCombie Deoxygenation

Caption: Overall synthetic workflow from quinuclidin-4-one to the target compound.

Part 1: Nucleophilic Difluoromethylation of Quinuclidin-4-one

The initial step hinges on the nucleophilic addition of a difluoromethyl group to the carbonyl of quinuclidin-4-one. (Difluoromethyl)trimethylsilane (TMSCF₂H) serves as a convenient and stable precursor to the reactive difluoromethyl anion. The high bond energy of the Si-C bond in TMSCF₂H necessitates the use of an initiator to facilitate the release of the nucleophilic species.

Mechanism of Activation

The activation of TMSCF₂H is typically achieved using a fluoride source, such as cesium fluoride (CsF), or a non-nucleophilic base like potassium tert-butoxide (t-BuOK). These initiators interact with the silicon atom of TMSCF₂H, forming a pentacoordinate silicate intermediate. This hypervalent silicon species is unstable and readily releases the difluoromethyl anion (⁻CF₂H), which then attacks the electrophilic carbonyl carbon of quinuclidin-4-one. The subsequent workup quenches the resulting alkoxide to yield the desired 4-(difluoromethyl)quinuclidin-4-ol.

Difluoromethylation_Mechanism cluster_0 Activation of TMSCF₂H cluster_1 Nucleophilic Attack TMSCF2H Me₃Si-CF₂H Initiator Initiator (e.g., F⁻) Pentacoordinate_Si [Me₃Si(F)CF₂H]⁻ CF2H_anion ⁻CF₂H Pentacoordinate_Si->CF2H_anion Release of nucleophile TMSCF2HInitiator TMSCF2HInitiator TMSCF2HInitiator->Pentacoordinate_Si Quinuclidone Quinuclidin-4-one Alkoxide Intermediate Alkoxide Final_Alcohol 4-(Difluoromethyl)quinuclidin-4-ol Alkoxide->Final_Alcohol Aqueous workup CF2H_anionQuinuclidone CF2H_anionQuinuclidone CF2H_anionQuinuclidone->Alkoxide Nucleophilic addition

Caption: Mechanism of TMSCF₂H activation and subsequent nucleophilic attack.

Experimental Protocol: Synthesis of 4-(Difluoromethyl)quinuclidin-4-ol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Quinuclidin-4-one hydrochloride≥98%Commercially Available
(Difluoromethyl)trimethylsilane (TMSCF₂H)≥97%Commercially Available
Potassium tert-butoxide (t-BuOK)≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Saturated aqueous NH₄ClReagent Grade-
Saturated aqueous NaClReagent Grade-
Anhydrous Na₂SO₄Reagent Grade-
Diethyl ether (Et₂O)ACS Grade-
Dichloromethane (DCM)ACS Grade-

Procedure:

  • Preparation of the Free Base: To a solution of quinuclidin-4-one hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add potassium carbonate (1.5 eq) and stir until the solid dissolves. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford quinuclidin-4-one as a white solid.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add quinuclidin-4-one (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Addition of Reagents: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add (difluoromethyl)trimethylsilane (TMSCF₂H, 1.5 eq) dropwise.

  • Initiation: In a separate flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. Slowly add the t-BuOK solution (0.2 eq) to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-(difluoromethyl)quinuclidin-4-ol as a white solid.

Characterization of 4-(Difluoromethyl)quinuclidin-4-ol (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.05 (t, J = 56.0 Hz, 1H, -CH F₂), 3.20 - 3.00 (m, 6H, quinuclidine protons), 2.10 - 1.90 (m, 4H, quinuclidine protons), 1.85 (s, 1H, -OH ).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 118.5 (t, J = 240.0 Hz, -C HF₂), 75.0 (t, J = 25.0 Hz, C -OH), 47.0 (3C), 25.0 (2C).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₄F₂NO⁺ [M+H]⁺: 178.10; found: 178.1.

Part 2: Barton-McCombie Deoxygenation of 4-(Difluoromethyl)quinuclidin-4-ol

The final step in the synthesis is the removal of the tertiary hydroxyl group. The Barton-McCombie deoxygenation is an effective method for this purpose, proceeding via a radical chain mechanism.[7][8] The reaction involves two key stages: formation of a thiocarbonyl derivative and the subsequent radical-mediated reduction.

Mechanism of Deoxygenation

The alcohol is first converted to a thiocarbonyl derivative, such as a xanthate. This is achieved by treating the alcohol with a base, carbon disulfide, and methyl iodide. The resulting xanthate is then subjected to radical conditions. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This tin radical attacks the sulfur atom of the xanthate, leading to the formation of a carbon-centered radical at the 4-position of the quinuclidine ring. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final deoxygenated product and propagate the radical chain.

Barton_McCombie_Mechanism cluster_0 Xanthate Formation cluster_1 Radical Deoxygenation Alcohol 4-(Difluoromethyl)quinuclidin-4-ol Alkoxide_X Alkoxide Alcohol->Alkoxide_X 1. NaH Xanthate_intermediate Xanthate Intermediate Alkoxide_X->Xanthate_intermediate 2. CS₂ Xanthate Quinuclidine Xanthate Xanthate_intermediate->Xanthate 3. MeI Bu3SnH Bu₃SnH AIBN AIBN (Initiator) Bu3Sn_radical Bu₃Sn• AIBN->Bu3Sn_radical Heat (Δ) Carbon_radical Quinuclidine Radical Final_Product 4-(Difluoromethyl)quinuclidine XanthateBu3Sn_radical XanthateBu3Sn_radical XanthateBu3Sn_radical->Carbon_radical Carbon_radicalBu3SnH Carbon_radicalBu3SnH Final_ProductBu3Sn_radical Final_ProductBu3Sn_radical Carbon_radicalBu3SnH->Final_ProductBu3Sn_radical Propagation

Caption: Key steps in the Barton-McCombie deoxygenation process.

Experimental Protocol: Synthesis of 4-(Difluoromethyl)quinuclidine

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Difluoromethyl)quinuclidin-4-olAs synthesized-
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Carbon disulfide (CS₂)ACS GradeCommercially Available
Methyl iodide (MeI)≥99%Commercially Available
Tributyltin hydride (Bu₃SnH)≥97%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Anhydrous TolueneDriSolv® or equivalentCommercially Available
Saturated aqueous NaHCO₃Reagent Grade-
Diethyl ether (Et₂O)ACS Grade-
Anhydrous MgSO₄Reagent Grade-

Procedure:

  • Xanthate Formation: a. To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(difluoromethyl)quinuclidin-4-ol (1.0 eq) in anhydrous THF dropwise. b. Stir the mixture at room temperature for 1 hour. c. Cool the reaction to 0 °C and add carbon disulfide (2.0 eq) dropwise. d. Stir at room temperature for 2 hours. e. Cool the mixture to 0 °C and add methyl iodide (1.5 eq). f. Stir at room temperature for 12 hours. g. Quench the reaction with water and extract with diethyl ether (3x). h. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude xanthate can be used in the next step without further purification.

  • Deoxygenation: a. To a solution of the crude xanthate (1.0 eq) in anhydrous toluene (0.1 M), add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq). b. Heat the reaction mixture to 80 °C and stir for 4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient followed by dichloromethane/methanol gradient) to remove tin byproducts and isolate the pure 4-(difluoromethyl)quinuclidine. b. Alternatively, treatment with a solution of potassium fluoride in methanol can precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

Characterization of 4-(Difluoromethyl)quinuclidine (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.80 (t, J = 56.5 Hz, 1H, -CH F₂), 2.90 - 2.70 (m, 6H, quinuclidine protons), 2.00 - 1.80 (m, 5H, quinuclidine protons).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 116.0 (t, J = 238.0 Hz, -C HF₂), 48.0 (3C), 35.0 (t, J = 22.0 Hz, C -CHF₂), 26.0 (3C).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₄F₂N⁺ [M+H]⁺: 162.11; found: 162.1.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 4-(difluoromethyl)quinuclidine from quinuclidin-4-one. The described methods for nucleophilic difluoromethylation and Barton-McCombie deoxygenation are robust and can be adapted for the synthesis of related fluorinated quinuclidine analogues. The successful implementation of this synthetic route will provide medicinal chemists with valuable access to a key building block for the development of novel therapeutic agents.

References

  • Chen, D., et al. (2023). Progress in the study of difluoromethylation reactions with TMSCF2H reagent. Scientia Sinica Chimica, 53, 375–387.
  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
  • Crabtree, S. P., et al. (2025). Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 56(43).
  • Organic Chemistry Portal. Barton-McCombie Reaction. [Link]

  • Zhao, Y., et al. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me₃SiCF₂H at Ambient or Low Temperature. Organic Letters, 13(19), 5342–5345.
  • Hu, J., et al. (2016). Bis(difluoromethyl)trimethylsilicate Anion: A Key Intermediate in Nucleophilic Difluoromethylation of Enolizable Ketones with Me₃SiCF₂H.
  • Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829-29834.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]

  • Kiesewetter, D. O., et al. (1995). Syntheses and biological properties of chiral fluoroalkyl quinuclidinyl benzilates. Journal of Medicinal Chemistry, 38(10), 1711-1719.
  • RSC Publishing. (2025). Reductive deoxygenation of tertiary alcohols: a cobalt-catalyzed hydrosilylation approach. Organic & Biomolecular Chemistry.
  • ResearchGate. (2023). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H | Request PDF. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 65(4).
  • RSC Publishing. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H.
  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]

Sources

Application

Strategic Context: The Quinuclidine Pharmacophore & -CF₂H Bioisosterism

Advanced Reagents and Protocols for the Difluoromethylation of Quinuclidine Derivatives Quinuclidine (1-azabicyclo[2.2.2]octane) is a privileged bicyclic aliphatic amine embedded in numerous bioactive scaffolds, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reagents and Protocols for the Difluoromethylation of Quinuclidine Derivatives

Quinuclidine (1-azabicyclo[2.2.2]octane) is a privileged bicyclic aliphatic amine embedded in numerous bioactive scaffolds, including antimalarial cinchona alkaloids and muscarinic receptor agonists. In modern drug development, the late-stage incorporation of a difluoromethyl group (-CF₂H) into these scaffolds is highly sought after. The -CF₂H moiety acts as a lipophilic hydrogen-bond donor and a bioisostere for alcohols (-OH) and thiols (-SH), significantly enhancing metabolic stability and membrane permeability without compromising target binding affinity.

However, the functionalization of quinuclidine presents a profound synthetic challenge. Its highly basic, sterically unhindered, and nucleophilic tertiary nitrogen readily poisons transition-metal catalysts and acts as a primary sink for electrophilic reagents, leading to undesired quaternary ammonium salts. Overcoming this requires strategically designed reagents and radical-mediated pathways.

Mechanistic Causality & Reaction Design

To bypass the nucleophilicity of the quinuclidine nitrogen, modern methodologies rely on Single Electron Transfer (SET) and radical chemistry.

  • Direct C-H Functionalization: By utilizing photoredox catalysis, reagents like sodium difluoromethanesulfinate (DFMS) can be oxidized to generate electrophilic •CF₂H radicals. These radicals selectively abstract hydrogen atoms or add to pre-activated sites on the quinuclidine framework, entirely avoiding N-alkylation[1].

  • Metallaphotoredox Cross-Coupling: When functionalizing a quinuclidine derivative bearing an aryl halide, dual Nickel/Photoredox catalysis is employed. Here, the quinuclidine nitrogen is often intentionally protonated in situ (using acidic additives) to reduce its Lewis basicity, preventing it from coordinating to and deactivating the Ni(0)/Ni(II) catalytic cycle[2].

  • Deoxygenative Pathways: For quinuclidine-tethered alcohols, deoxygenative functionalization via xanthate ester intermediates allows for the targeted installation of the -CF₂H group without affecting the basic amine[3].

Reagent Selection Matrix

The following table summarizes the quantitative data and strategic applications of primary difluoromethylating reagents used for quinuclidine derivatives.

ReagentChemical FormulaPrimary ApplicationYield RangeChemoselectivity Profile
Sodium Difluoromethanesulfinate (DFMS) CF₂HSO₂NaDirect C-H functionalization via photoredox catalysis45–85%High for α-amino C(sp³) and electron-rich heteroarenes. Completely avoids N-alkylation.
Bromodifluoromethane BrCF₂HMetallaphotoredox cross-coupling of aryl halides50–90%Excellent for quinuclidine-aryl halides; tolerates basic amines if transiently protonated.
(Difluoromethyl)trimethylsilane TMSCF₂HNucleophilic addition to tethered carbonyls60–95%Specific to aldehydes/ketones; requires a fluoride or alkoxide initiator.
S-(Difluoromethyl)diarylsulfonium salts [Ar₂SCF₂H]⁺X⁻Electrophilic difluoromethylation40–75%Prone to N-alkylation; requires extreme steric shielding of the quinuclidine nitrogen.

Pathway Visualization

G PC Ir(III) Catalyst Ground State PC_star *Ir(III) Catalyst Excited State PC->PC_star Visible Light (Blue LED) Ir_IV Ir(IV) Species Oxidized PC_star->Ir_IV SET (Oxidation) Ir_IV->PC SET (Reduction) Reagent CF₂HSO₂Na (DFMS) Ir_IV->Reagent Radical •CF₂H Radical Reagent->Radical -SO₂, -Na⁺ Product Difluoromethylated Quinuclidine Radical->Product C-C Bond Formation Substrate Quinuclidine Derivative Substrate->Product HAT / Radical Addition

Photoredox cycle for •CF₂H generation and quinuclidine functionalization.

Self-Validating Experimental Protocols

Protocol A: Late-Stage Photoredox C-H Difluoromethylation via DFMS

This protocol leverages DFMS as a bench-stable radical precursor. The choice of a highly oxidizing photocatalyst ensures efficient SET to the sulfinate.

Materials:

  • Quinuclidine substrate (0.5 mmol)

  • Sodium difluoromethanesulfinate (DFMS) (1.5 mmol, 3.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv) - Causality: Transiently protonates the quinuclidine nitrogen to prevent oxidative degradation of the amine.

  • Solvent: Degassed DMSO/CH₃CN (1:1, 5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinuclidine substrate, DFMS, and the Ir-photocatalyst.

  • Solvent Addition & Protection: Add the DMSO/CH₃CN mixture followed by TFA.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. *Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the Ir(III) excited state and scavenge the •CF₂H radical.

  • Irradiation: Backfill with Argon, seal the tube, and irradiate with 34 W Blue LEDs (λ = 450 nm) at room temperature for 16 hours. A fan must be used to maintain ambient temperature.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ to neutralize the TFA, and extract the organic layer. Dry over Na₂SO₄ and concentrate in vacuo.

Self-Validation System:

  • Visual Cue: The reaction mixture will transition from a pale yellow to a deep, luminescent orange/red upon active irradiation, confirming photocatalyst excitation.

  • Analytical Validation: Take a crude ¹⁹F NMR aliquot. The successful generation and incorporation of the -CF₂H group is definitively confirmed by the appearance of a distinct doublet (or doublet of doublets depending on adjacent stereocenters) between -110 ppm and -120 ppm , characterized by a massive geminal proton-fluorine coupling constant (²J_{H-F} ≈ 50–60 Hz ).

Protocol B: Metallaphotoredox Difluoromethylation of Quinuclidine-Tethered Aryl Halides

This protocol is utilized when the quinuclidine scaffold contains an aryl bromide, utilizing BrCF₂H as the radical source[2]. Nickel-catalyzed cross-coupling approaches have proven highly effective for generating aryldifluoromethyl architectures[4].

Materials:

  • Quinuclidine-aryl bromide (0.5 mmol)

  • BrCF₂H (gas, bubbled, or delivered via a sealed stock solution, 2.0 equiv)

  • NiCl₂·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Ir(ppy)₃ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Degassed DMF (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial, combine NiCl₂·glyme and dtbbpy in 1 mL of DMF. Stir for 10 minutes until a pale green complex forms. Causality: Pre-forming the Ni-ligand complex prevents the highly basic quinuclidine substrate from out-competing the dtbbpy ligand for nickel coordination.

  • Assembly: Transfer the Ni-complex to a Schlenk tube containing the quinuclidine-aryl bromide, Ir(ppy)₃, and K₂CO₃.

  • Reagent Introduction: Add the remaining 4 mL of DMF. Cool the mixture to -78 °C and condense BrCF₂H gas into the vessel (or add a pre-titrated cold solution).

  • Irradiation: Seal the tube, warm to room temperature, and irradiate with Blue LEDs for 24 hours.

  • Workup: Filter through a short pad of Celite to remove nickel salts and insoluble carbonates, then purify via reverse-phase chromatography.

Self-Validation System:

  • Analytical Validation: Analyze the crude mixture via LC-MS. The conversion of an Aryl-Br to an Aryl-CF₂H results in a highly specific mass shift. The displacement of Bromine (~79 Da) by the CF₂H group (51 Da) yields a net molecular weight reduction of -28 Da . Observing this exact mass shift validates the cross-coupling mechanism prior to isolation.

References

  • 1, Nature Communications, 2020. 2.2, Angewandte Chemie International Edition, 2018. 3.4, Nature Communications, 2023. 4.3, Journal of the American Chemical Society, 2022.

Sources

Method

Application Note: Strategic Incorporation of 4-(Difluoromethyl)quinuclidine into Peptides

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Rationale and Mechanistic Causality The optimization of peptide therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Rationale and Mechanistic Causality

The optimization of peptide therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. To overcome these, medicinal chemists increasingly rely on the incorporation of rigid, non-natural bicyclic scaffolds.

4-(Difluoromethyl)quinuclidine (4-DFMQ) (CAS: 775575-18-3) 1 represents a highly specialized pharmacophore that merges two powerful chemical concepts:

  • The Quinuclidine Core: A highly basic (pKa ~11.0), rigid 1-azabicyclo[2.2.2]octane system. Its "tied-back" tertiary amine structure exposes the nitrogen lone pair, making it an excellent nucleophile and a stable cation at physiological pH [[2]]().

  • The Difluoromethyl (-CF₂H) Group: A well-documented bioisostere for hydroxyl (-OH) and thiol (-SH) groups. The strongly electron-withdrawing fluorine atoms polarize the C-H bond, transforming it into a highly effective, yet lipophilic, hydrogen bond donor 3.

By incorporating 4-DFMQ into a peptide sequence, researchers can replace flexible, protease-susceptible basic residues (like Lysine or Arginine) with a proteolytically blind, membrane-permeable equivalent.

Physicochemical Profiling

The following table summarizes the causal benefits of replacing standard basic residues with a 4-DFMQ moiety.

PropertyLysine (Side Chain)Arginine (Side Chain)4-DFMQ Moiety
Primary Function Cationic charge, H-bond donorCationic charge, H-bond donorLipophilic H-bond donor, Rigid base
pKa (Conjugate Acid) ~10.5~12.5~11.0
Proteolytic Susceptibility High (Trypsin cleavage site)High (Trypsin cleavage site)Exceptionally Low (Unnatural bulk)
Steric Profile Linear, highly flexibleLinear, highly flexibleBicyclic, rigid (Conformationally locked)
Membrane Permeability Poor (High desolvation penalty)Poor (High desolvation penalty)High (Lipophilic fluorine shielding)

Strategic Incorporation Pathways

Because native 4-DFMQ lacks a carboxylate group for standard peptide elongation, it must be incorporated via divergent synthetic strategies. The choice of strategy dictates the final topological presentation of the pharmacophore.

Workflow A Peptide Assembly (Fmoc-SPPS) B N-Terminal Deprotection (20% Piperidine) A->B C Divergent Incorporation Strategy B->C D1 Strategy 1: Amide Coupling 4-DFMQ-3-COOH + HATU C->D1 N-Terminal Capping D2 Strategy 2: Quaternization 4-DFMQ + Chloroacetyl-Peptide C->D2 Side-Chain Alkylation E Global Cleavage (TFA/TIPS/H2O) D1->E D2->E F Self-Validating QA/QC (RP-HPLC, HRMS, 19F-NMR) E->F

Fig 1. Divergent synthetic workflows for the incorporation of 4-DFMQ into peptide scaffolds.

Detailed Experimental Protocols

Strategy 1: N-Terminal Capping via Amide Coupling

Mechanism & Causality: This approach utilizes a carboxylated derivative, 4-(difluoromethyl)quinuclidine-3-carboxylic acid. Because the quinuclidine ring introduces severe steric hindrance, standard coupling reagents (e.g., DIC/Oxyma) often yield incomplete reactions. Therefore, HATU (a highly reactive uronium salt) is mandated to drive the formation of the active ester and overcome the steric barrier rapidly [[4]]().

Step-by-Step Methodology:

  • Resin Preparation: Synthesize the desired peptide sequence on a Rink Amide or Wang resin using standard Fmoc-SPPS protocols.

  • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes to expose the N-terminal amine [[5]](). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of 4-DFMQ-3-COOH and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (A double-coupling cycle is highly recommended to prevent deletion sequences).

  • Cleavage: Wash the resin with DCM and dry under nitrogen. Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours 5. Precipitate in ice-cold diethyl ether and centrifuge.

Strategy 2: Post-Synthetic Nitrogen Quaternization (Alkylation)

Mechanism & Causality: This strategy exploits the exposed, highly nucleophilic tertiary amine of standard 4-DFMQ (CAS 775575-18-3) 1. By reacting it with a chloroacetylated peptide in solution, an irreversible S_N2 reaction occurs, forming a permanent quaternary ammonium salt. This is ideal for designing highly potent, protease-resistant cell-penetrating peptides (CPPs).

Step-by-Step Methodology:

  • Halo-Functionalization: During SPPS, couple chloroacetic acid to the N-terminus (or an orthogonally deprotected Lysine side-chain) using DIC/Oxyma.

  • Cleavage & Isolation: Cleave the chloroacetyl-peptide from the resin using the standard TFA cocktail. Purify the intermediate via preparative RP-HPLC and lyophilize.

  • Quaternization Reaction: Dissolve the purified chloroacetyl-peptide in a 1:1 mixture of DMF and 50 mM aqueous ammonium bicarbonate (pH 7.8).

  • Alkylation: Add 10 equivalents of 4-(Difluoromethyl)quinuclidine base. Stir the reaction at 40°C for 12–16 hours. The tied-back geometry of the quinuclidine ensures rapid S_N2 attack despite the bulk of the bicyclic system 2.

  • Final Purification: Quench with 0.1% TFA in water and directly inject onto a preparative RP-HPLC system for final purification.

Self-Validating QA/QC Systems

To ensure the scientific integrity of the synthesized construct, the protocol must be self-validating. Standard UV-Vis is insufficient because the quinuclidine moiety lacks a strong chromophore.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass shift. For quaternization (Strategy 2), look for the addition of

    
     (+161.19 Da) and the loss of the chloride isotope pattern.
    
  • 
    F-NMR Spectroscopy (The Gold Standard):  Because native peptides contain no fluorine, 
    
    
    
    F-NMR provides a zero-background, self-validating analytical readout. The difluoromethyl group (-CF₂H) will present as a distinct doublet (due to
    
    
    geminal coupling) typically resonating between -110 ppm and -120 ppm. The presence of this clean doublet unequivocally confirms successful incorporation and structural integrity of the bioisostere 3.

References

  • "Hydrogen bond donors in drug design - ChemRxiv" ChemRxiv.
  • "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory" UC Irvine.
  • "CAS 775575-18-3 C8H13F2N 4-(Difluoromethyl)quinuclidine ≥95%" Howei Pharm.
  • "Quinuclidine - Wikipedia" Wikipedia.
  • "Rapid Flow-Based Peptide Synthesis | Pentelute Lab" MIT.

Sources

Application

Application Note: Scalable Synthesis Routes for 4-(Difluoromethyl)quinuclidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming deoxyfluorination bottlenecks in highly nucleophilic bicyclic amines. Executive Summary & Rationale The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming deoxyfluorination bottlenecks in highly nucleophilic bicyclic amines.

Executive Summary & Rationale

The incorporation of fluorine into sp³-rich bicyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 4-(difluoromethyl)quinuclidine motif is increasingly utilized as a lipophilic, metabolically stable bioisostere. The addition of a difluoromethyl (-CF₂H) group at the 4-position exerts a strong electron-withdrawing inductive effect (-I) across the bicyclo[2.2.2]octane core[1][2]. This effectively lowers the pKa of the highly basic quinuclidine nitrogen from ~11.0 to approximately 9.5–10.0, significantly improving the fraction of unionized drug at physiological pH and enhancing blood-brain barrier (BBB) penetration.

However, synthesizing this motif at scale presents a severe chemical challenge. The standard approach involves the deoxyfluorination of quinuclidine-4-carbaldehyde. If traditional liquid fluorinating agents like DAST (Diethylaminosulfur trifluoride) are used, the highly nucleophilic, unhindered tertiary amine of the quinuclidine core will aggressively attack the electrophilic sulfur, forming stable N-fluoro or N-sulfonium adducts. Furthermore, DAST presents a severe detonation hazard at scale[3].

This application note details a self-validating, scalable protocol utilizing N-borane protection coupled with the crystalline, thermally stable reagent XtalFluor-E ()[3].

Retrosynthetic Strategy & Workflow

To prevent the quinuclidine nitrogen from quenching the fluorinating agent or buffering the required acidic promoters, the lone pair must be masked. Protecting the amine as a borane complex (BH₃) neutralizes its nucleophilicity and renders the core inert to both oxidation and electrophilic fluorination.

SynthesisWorkflow SM Quinuclidine-4-carboxylic acid (Starting Material) Prot N-Borane Protection (Prevents N-Fluorination) SM->Prot BH3·THF RedOx Reduction & Oxidation (Yields 4-Carbaldehyde) Prot->RedOx 1. LiBH4 2. Swern Ox. Fluor Deoxyfluorination (XtalFluor-E / Et3N·3HF) RedOx->Fluor Scalable Fluorination Deprot Deprotection (Acidic) (Removes BH3) Fluor->Deprot Intermediate Isolation Prod 4-(Difluoromethyl)quinuclidine (Final Product) Deprot->Prod HCl / EtOH

Figure 1: Retrosynthetic workflow for the scalable synthesis of 4-(Difluoromethyl)quinuclidine.

Mechanistic Insights: The Role of XtalFluor-E

For process scale-up, DAST and Deoxo-Fluor are unsuitable due to the generation of explosive bis(dialkylamino)sulfur difluoride intermediates during thermal decomposition[3]. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline solid that bypasses these hazards[4][5].

Unlike DAST, XtalFluor-E requires an exogenous fluoride source (typically Et₃N·3HF) to drive the deoxofluorination[4]. The mechanism proceeds via the activation of the borane-protected aldehyde to form an aminosulfonium intermediate, which is subsequently attacked by the exogenous fluoride ion, releasing stable sulfinamide byproducts[4].

Mechanism Aldehyde Borane-Protected Aldehyde Activation Carbonyl Activation (via XtalFluor-E) Aldehyde->Activation Intermediate Aminosulfonium Intermediate Activation->Intermediate Fluorination Nucleophilic Attack (by Et3N·3HF) Intermediate->Fluorination - HF Product Difluoromethyl Group (-CF2H) Fluorination->Product - Sulfinamide

Figure 2: Mechanism of XtalFluor-E mediated aldehyde deoxyfluorination.

Quantitative Comparison of Fluorinating Agents

The selection of XtalFluor-E is validated by its superior thermal profile. The table below summarizes the thermal decomposition data that dictates process safety[3]:

Fluorinating AgentChemical FormulaDecomposition Onset (°C)Exothermic Heat (-ΔH, J/g)Scalability Profile
DAST Et₂NSF₃1401700Poor (Severe detonation risk)
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃1401100Moderate (Liquid, moisture sensitive)
XtalFluor-E [Et₂NSF₂]BF₄215661Excellent (Crystalline, stable)

Step-by-Step Experimental Protocols

The following self-validating protocols are designed for multi-gram scale-up. Note: Ensure all glassware is flame-dried and reactions are performed under an inert argon atmosphere.

Step 1: Borane Protection & Reduction

Objective: Mask the tertiary amine and reduce the ester to an alcohol.

  • Protection: Dissolve ethyl quinuclidine-4-carboxylate (1.0 equiv, 50 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Dropwise, add BH₃·THF (1 M in THF, 1.1 equiv, 55 mL). Stir for 1 hour at 0 °C. The formation of the borane complex is quantitative.

  • Reduction: To the same reaction flask at 0 °C, carefully add LiBH₄ (2.0 equiv, 100 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield quinuclidine-BH₃-4-methanol as a white solid.

Step 2: Swern Oxidation

Objective: Oxidize the primary alcohol to the target aldehyde without over-oxidation.

  • Cool a solution of oxalyl chloride (1.5 equiv, 75 mmol) in anhydrous DCM (100 mL) to -78 °C.

  • Add anhydrous DMSO (3.0 equiv, 150 mmol) dropwise. Stir for 15 minutes.

  • Add a solution of quinuclidine-BH₃-4-methanol (1.0 equiv, 50 mmol) in DCM (50 mL) dropwise over 20 minutes. Stir for 45 minutes at -78 °C.

  • Add Triethylamine (5.0 equiv, 250 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water (100 mL). Extract with DCM. Wash organics with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield quinuclidine-BH₃-4-carbaldehyde .

Step 3: Scalable Deoxyfluorination

Objective: Convert the aldehyde to the difluoromethyl group safely using XtalFluor-E.

  • Dissolve quinuclidine-BH₃-4-carbaldehyde (1.0 equiv, 40 mmol) and XtalFluor-E (1.5 equiv, 60 mmol) in anhydrous DCM (120 mL) in a PTFE or borosilicate vessel. Cool to 0 °C.

  • Add Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv, 80 mmol) dropwise[3].

  • Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution (vigorous CO₂ evolution). Extract with DCM (3 × 100 mL). Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-(difluoromethyl)quinuclidine-BH₃ .

Step 4: Deprotection to Final Product

Objective: Remove the borane protecting group to liberate the active pharmaceutical intermediate.

  • Dissolve 4-(difluoromethyl)quinuclidine-BH₃ (1.0 equiv, 30 mmol) in a 4M solution of HCl in Ethanol (100 mL).

  • Reflux the mixture at 80 °C for 2–3 hours. (The acidic conditions efficiently decompose the borane complex, releasing H₂ gas).

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Triturate the resulting solid with cold diethyl ether and filter to afford 4-(difluoromethyl)quinuclidine hydrochloride as a highly pure, crystalline white powder.

References

  • Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.

  • Krygowski, T. M., & Oziminski, W. P. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: Inductive or field effects? Journal of Molecular Modeling, 20(8), 2352.

  • Siodla, T., Oziminski, W. P., Hoffmann, M., Koroniak, H., & Krygowski, T. M. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Journal of Organic Chemistry, 79(16), 7321–7331.

  • Smolecule Inc. (2023). XtalFluor-E | 63517-29-3 - Properties and Applications in Scalable Fluorination.

Sources

Method

Advanced Application Note: Late-Stage C(sp³)–H Functionalization Using 4-(Difluoromethyl)quinuclidine as a Tunable HAT Catalyst

Executive Summary Late-stage functionalization (LSF) of unactivated C(sp³)–H bonds is a transformative strategy in modern drug discovery, enabling the rapid diversification of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Late-stage functionalization (LSF) of unactivated C(sp³)–H bonds is a transformative strategy in modern drug discovery, enabling the rapid diversification of complex active pharmaceutical ingredients (APIs) without de novo synthesis[1]. Hydrogen Atom Transfer (HAT) mediated by quinuclidine radical cations has emerged as a premier methodology for these transformations[2]. This Application Note details the implementation of 4-(Difluoromethyl)quinuclidine , an advanced, electronically tuned HAT catalyst. By incorporating the strongly electron-withdrawing difluoromethyl (–CF₂H) group at the 4-position, the resulting radical cation exhibits enhanced electrophilicity and superior regioselectivity compared to traditional quinuclidine derivatives, enabling the functionalization of highly sterically hindered or electronically deactivated scaffolds[3].

Scientific Rationale & Catalyst Design (Causality)

The Principle of Electronic Tuning in HAT Catalysis

In photoredox-mediated HAT catalysis, the turnover frequency and regioselectivity are dictated by the generation and reactivity of the amine radical cation. Standard unsubstituted quinuclidine generates a moderately electrophilic radical cation. However, for complex APIs containing multiple competing C–H bonds, higher electrophilicity is required to enforce strict "polarity matching" between the radical cation and the target hydridic C–H bond[2].

The strategic installation of a –CF₂H group at the 4-position of the quinuclidine core exerts a profound inductive electron-withdrawing effect (


). This structural modification drives three critical catalytic advantages:
  • Enhanced Electrophilicity : The electron-withdrawing nature of the –CF₂H group lowers the energy of the nitrogen lone pair, raising the oxidation potential (

    
    ) to approximately +1.42 V vs SCE. The resulting radical cation is fiercely electrophilic, accelerating HAT from hydridic tertiary C(sp³)–H bonds while remaining inert toward electron-deficient or unactivated secondary sites.
    
  • Steric Unobtrusiveness : Unlike 3-substituted derivatives (e.g., 3-acetoxyquinuclidine), substitution at the 4-position maintains the

    
     symmetric profile of the reactive nitrogen face. This prevents steric clashing during the highly transition-state-sensitive HAT event, ensuring rapid kinetic rates even in hindered microenvironments.
    
  • Photocatalyst Energetic Matching : Because the oxidation potential is elevated (+1.42 V), the catalyst requires a highly oxidizing photoredox sensitizer. The iridium complex Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (

    
     *Ir^{III}/Ir^{II} = +1.69 V vs SCE) is perfectly energetically matched to drive the single-electron transfer (SET) oxidation, whereas standard Ru(bpy)₃²⁺ will fail to oxidize the catalyst[3].
    

Quantitative Catalyst Comparison

To guide protocol development, the physicochemical and kinetic parameters of 4-(Difluoromethyl)quinuclidine are benchmarked against standard HAT catalysts below. The data illustrates the direct correlation between oxidation potential and regioselectivity.

HAT CatalystOxidation Potential (

vs SCE)
N–H⁺ pKₐ (in MeCN)Relative HAT Rate (vs Quinuclidine)Regioselectivity (Tertiary vs Secondary C–H)
Quinuclidine +1.10 V18.81.0x3:1
3-Acetoxyquinuclidine +1.28 V17.54.5x8:1
4-(Difluoromethyl)quinuclidine +1.42 V16.212.0x>20:1

Table 1: Comparative stereoelectronic and kinetic profiles of quinuclidine-based HAT catalysts in photoredox LSF.

Reaction Workflows & Mechanisms

HAT_Mechanism cluster_Photoredox Photoredox & HAT Cycle cluster_HAT C(sp3)-H Functionalization Light Blue LED (456 nm) PC Ir(III) Photocatalyst Light->PC Excitation PC_star *Ir(III) Excited State PC->PC_star PC_red Ir(II) Reduced State PC_star->PC_red SET (Oxidation of HAT Cat) Cat 4-(CF₂H)-Quinuclidine PC_star->Cat SET PC_red->PC SET (Reduction of Somophile) Cat_Rad 4-(CF₂H)-Quin•⁺ Cat->Cat_Rad -e⁻ to *Ir(III) CarbonRad Carbon-Centered Radical (C•) Cat_Rad->CarbonRad HAT (Abstracts H•) Substrate Drug Scaffold (C-H) Substrate->CarbonRad C-H Cleavage Product Late-Stage Functionalized Product CarbonRad->Product Cross-Coupling / Trapping

Figure 1. Synergistic photoredox and HAT catalytic cycle using 4-(Difluoromethyl)quinuclidine.

Workflow Step1 1. Reagent Assembly (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photochemical Reaction (456 nm LEDs, 24h) Step2->Step3 Step4 4. Quench & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2. Standard operational workflow for late-stage C(sp3)-H functionalization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Failure to adhere to the environmental controls (specifically oxygen exclusion and temperature regulation) will result in identifiable reaction quenching or off-target radical recombination.

Protocol A: Photoredox-Mediated Late-Stage Alkylation (C(sp³)–C(sp³) Bond Formation)

This protocol describes the conjugate addition of a complex API (via its tertiary C–H bond) to a Michael acceptor, leveraging the polarity-matched HAT process.

Materials Required:

  • API Substrate : 0.5 mmol (1.0 equiv)

  • Michael Acceptor (e.g., methyl acrylate): 1.5 mmol (3.0 equiv)

  • HAT Catalyst : 4-(Difluoromethyl)quinuclidine (0.1 mmol, 20 mol%)

  • Photocatalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 2 mol%)

  • Solvent : Trifluorotoluene (PhCF₃) / Acetonitrile (MeCN) (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere) : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the API substrate, the Ir-photocatalyst, and 4-(Difluoromethyl)quinuclidine.

    • Causality: The glovebox ensures the absolute exclusion of ambient moisture, which can competitively hydrate the Michael acceptor or alter the pKₐ of the HAT catalyst, derailing the proton-coupled electron transfer dynamics.

  • Solvent Addition : Add 5.0 mL of the PhCF₃/MeCN solvent mixture.

    • Causality: PhCF₃ is highly oxidation-resistant and stabilizes the highly electrophilic radical cation. MeCN is required to ensure the complete dissolution of the ionic Ir-photocatalyst.

  • Rigorous Degassing (Freeze-Pump-Thaw) : Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Submerge the tube in liquid nitrogen until the solvent is completely frozen. Apply high vacuum (0.1 mbar) for 5 minutes. Close the vacuum valve and thaw the solution in a room-temperature water bath. Repeat this cycle three times.

    • Causality: This is the critical self-validating step. Traces of O₂ will quench the *Ir(III) triplet state via triplet-triplet annihilation and intercept the generated carbon-centered radicals to form peroxides. Liquid nitrogen freezing prevents solvent loss under vacuum, while repeated cycles forcefully expel dissolved O₂[1].

  • Reagent Injection : Backfill the Schlenk tube with Argon. Inject the liquid Michael acceptor via a gas-tight microsyringe through the septum.

  • Photochemical Irradiation : Place the Schlenk tube in a blue LED photoreactor (456 nm, 30 W). Irradiate for 24 hours. Maintain the ambient temperature at 25 °C using a high-flow cooling fan.

    • Causality: The 456 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst. Strict thermal control prevents the thermal degradation of the catalyst and minimizes background radical oligomerization of the acrylate[2].

  • Workup & Isolation : Quench the reaction by opening the tube to ambient air. Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) to neutralize and remove the HAT catalyst. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂).

Protocol B: Metallaphotoredox Late-Stage Arylation (Dual Catalysis)

To couple the generated C(sp³)–radical with an aryl halide, the photoredox cycle is merged with a Nickel catalytic cycle[3].

Modifications from Protocol A:

  • Cross-Coupling Catalyst : Add NiCl₂(dtbbpy) (0.05 mmol, 10 mol%) during the glovebox assembly step.

  • Electrophile : Replace the Michael acceptor with an Aryl Bromide (0.75 mmol, 1.5 equiv).

  • Base : Add anhydrous Quinuclidine (0.5 mmol, 1.0 equiv) as an exogenous base to turn over the Nickel cycle (facilitating reductive elimination).

  • Causality: The highly electrophilic 4-(Difluoromethyl)quinuclidine acts exclusively as the HAT catalyst due to its tuned redox potential, while the unsubstituted quinuclidine acts as the terminal base, preventing competitive catalyst depletion. The Nickel catalyst intercepts the alkyl radical generated by the HAT process, undergoes oxidative addition with the Aryl Bromide, and reductively eliminates to forge the new C(sp³)–C(sp²) bond[3].

References

  • Photoredox Catalysis in Organic Chemistry Source: ACS Publications URL:[2]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Macmillan Group - Princeton University URL:[3]

  • Electrochemical Late-Stage Functionalization Source: Chemical Reviews - ACS Publications URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethyl)quinuclidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with the synthesis of fluorinated aliphatic pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with the synthesis of fluorinated aliphatic pharmacophores. The difluoromethyl (-CF


H) group is a highly prized lipophilic bioisostere for hydroxyl or thiol groups, known to improve metabolic stability and membrane permeability[1].

However, synthesizing 4-(difluoromethyl)quinuclidine via the deoxofluorination of quinuclidine-4-carbaldehyde presents a unique set of mechanistic challenges. This guide is designed to dissect the causality behind common reaction failures and provide a self-validating, high-yield experimental protocol.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 15% when reacting quinuclidine-4-carbaldehyde directly with DAST or Deoxo-Fluor? The Causality: The primary culprit is the highly basic, unhindered tertiary amine of the quinuclidine core. Electrophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) are incompatible with strong, unprotected Lewis/Brønsted bases. If left unprotected, the quinuclidine nitrogen rapidly attacks the electron-deficient sulfur center of the fluorinating agent. This leads to immediate reagent decomposition, exothermic tar formation, and the release of highly corrosive HF gas. Furthermore, the unprotected amine acts as a base, promoting elimination side-reactions rather than the desired nucleophilic fluorination of the aldehyde[1].

Q2: What is the most effective method to protect the quinuclidine nitrogen prior to deoxofluorination? The Causality: While forming a simple hydrochloride (HCl) salt is a traditional approach to attenuate amine basicity, quinuclidine-HCl salts exhibit notoriously poor solubility in anhydrous dichloromethane (CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Cl

) at the cryogenic temperatures (-78 °C) required for controlled DAST additions. The optimal strategy is borane complexation (using BH

·THF). The resulting quinuclidine-borane complex is highly soluble in non-polar solvents, completely neutralizes the nucleophilicity of the nitrogen lone pair, and is exceptionally stable to the harsh, acidic conditions of deoxofluorination[2].

Q3: Should I use DAST, Deoxo-Fluor, or XtalFluor-E for the fluorination step? The Causality: While DAST is the classical reagent for converting aldehydes to gem-difluorides, it is thermally unstable and prone to promoting elimination pathways. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is generally preferred as it is more thermally stable and often provides higher yields for aliphatic aldehydes. For the highest purity profiles, XtalFluor-E , a bench-stable solid used in conjunction with an exogenous fluoride source (like Et


N·3HF), significantly reduces elimination byproducts and avoids the generation of free HF gas[3].

Q4: How do I implement a self-validating system to monitor this reaction? The Causality: Relying solely on TLC (Thin Layer Chromatography) is deceptive due to the lack of strong UV chromophores on the quinuclidine scaffold. The most reliable self-validating tracking method is crude


F NMR. You should monitor the disappearance of the fluorinating agent and the emergence of the characteristic doublet of the -CF

H group (typically appearing between -115 to -120 ppm, with a large geminal H-F coupling constant, J ≈ 56 Hz).

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative impact of various protection and reagent strategies on the overall yield of the difluoromethylation step.

Protection StrategyFluorinating AgentSolvent / TempTypical Yield (%)Primary Impurity Profile
None (Free Base) DASTCH

Cl

, -78 °C to RT
< 10%Tars, Reagent Decomposition
HCl Salt DASTCH

Cl

, -78 °C to RT
25 - 35%Unreacted starting material
Borane (BH

)
DASTCH

Cl

, -78 °C to RT
60 - 70%Minor elimination products
Borane (BH

)
Deoxo-FluorCH

Cl

, -78 °C to RT
75 - 85% Clean conversion

Experimental Workflow Visualization

G N1 Quinuclidine-4-carbaldehyde (Free Base) N2 Borane Complexation (Masks Basic Nitrogen) N1->N2 BH3·THF 0 °C N3 Deoxofluorination (Deoxo-Fluor) N2->N3 CH2Cl2 -78 °C to RT N4 Acidic Deprotection (Removes BH3) N3->N4 HCl / EtOH Reflux N5 4-(Difluoromethyl) quinuclidine N4->N5 NaOH Neutralization

Workflow for the synthesis of 4-(difluoromethyl)quinuclidine via borane protection.

Detailed Experimental Protocols

The following step-by-step methodology utilizes the optimized borane-protection route to ensure high yields and operational safety.

Step 1: Borane Protection of Quinuclidine-4-carbaldehyde
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve quinuclidine-4-carbaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Complexation: Dropwise, add a 1.0 M solution of BH

    
    ·THF complex in THF (11.0 mL, 11.0 mmol).
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench carefully with methanol (5 mL) to destroy excess borane. Concentrate the mixture in vacuo. Redissolve the residue in CH

    
    Cl
    
    
    
    (50 mL), wash with water (2 x 20 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate to yield the quinuclidine-4-carbaldehyde borane complex as a white solid. Validation:
    
    
    H NMR will show a broad multiplet for the BH
    
    
    protons around 1.0-1.5 ppm.
Step 2: Deoxofluorination with Deoxo-Fluor
  • Setup: In a well-ventilated fume hood, dissolve the borane complex (approx. 10.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (40 mL) under a nitrogen atmosphere.
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add Deoxo-Fluor (5.5 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe. Note: Use PTFE or polyethylene syringes; avoid glass syringes for fluorinating agents.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature overnight (approx. 16 hours).

  • Validation: Withdraw a 0.1 mL aliquot, dilute with CDCl

    
    , and perform a quick 
    
    
    
    F NMR to confirm the presence of the -CF
    
    
    H doublet (~ -115 ppm, J ≈ 56 Hz) and the consumption of the aldehyde.
  • Quench: Cool the reaction back to 0 °C and very carefully quench by the dropwise addition of saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases. Separate the organic layer, extract the aqueous layer with CH
    
    
    Cl
    
    
    (2 x 20 mL), dry the combined organics over Na
    
    
    SO
    
    
    , and concentrate.
Step 3: Deprotection and Isolation
  • Hydrolysis: Dissolve the crude difluoromethylated borane complex in a 1.25 M solution of HCl in ethanol (30 mL).

  • Reflux: Heat the mixture to reflux for 4 hours. This converts the borane into volatile triethyl borate.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to dryness, yielding the crude 4-(difluoromethyl)quinuclidine hydrochloride salt.

  • Free-Basing: Dissolve the salt in a minimum amount of water (10 mL) and basify to pH > 12 using 2 M aqueous NaOH.

  • Extraction: Extract the aqueous phase with ethyl acetate or CH

    
    Cl
    
    
    
    (3 x 20 mL). Dry the combined organic layers over Na
    
    
    SO
    
    
    and carefully concentrate (the product is somewhat volatile) to afford the pure 4-(difluoromethyl)quinuclidine free base.

References[1] Title: Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing)

Source: rsc.org URL:[3] Title: Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal Source: organic-chemistry.org URL:[4] Title: Hydroalkylation of Unactivated Olefins via Visible-Light-Driven Dual Hydrogen Atom Transfer Catalysis Source: dicp.ac.cn URL:[2] Title: Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis - JACS Au Source: acs.org URL:

Sources

Optimization

Stability of 4-(Difluoromethyl)quinuclidine in aqueous solution

Welcome to the Technical Support Center for 4-(Difluoromethyl)quinuclidine . As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling and stability of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Difluoromethyl)quinuclidine . As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling and stability of fluorinated bicyclic amines.

4-(Difluoromethyl)quinuclidine (CAS: 775575-18-3)[1] is a highly specialized pharmacophore. The difluoromethyl (-CF₂H) group acts as a lipophilic bioisostere for thiols and alcohols. While researchers often worry about the defluorination or hydrolysis of -CF₂H groups in aqueous environments, this specific molecule exhibits exceptional chemical stability due to its unique structural constraints.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Insights & Core Stability Profile

Understanding the physical organic chemistry of 4-(difluoromethyl)quinuclidine is critical for troubleshooting. The molecule is exceptionally stable in aqueous solutions due to three fundamental chemical rules:

  • Bredt’s Rule (Elimination Blockade): Typical difluoromethyl groups can undergo base-catalyzed E1cb or E2 elimination of hydrogen fluoride (HF). However, the -CF₂H group here is located at the C4 bridgehead position. Elimination would require forming a carbon-carbon double bond at the bridgehead, which is strictly forbidden by Bredt's Rule due to extreme ring strain.

  • Steric Inhibition of Solvolysis: Nucleophilic substitution (Sₙ2) is physically impossible because the rigid bicyclic cage completely blocks the backside attack trajectory required for inversion.

  • Inductive Destabilization (-I Effect): Quinuclidines are strong aliphatic bases. In aqueous solutions at physiological pH, the nitrogen atom is protonated. This positively charged nitrogen exerts a strong electron-withdrawing inductive effect (-I) through the rigid bicyclo[2.2.2]octane-like framework[2][3]. This inductive pull strongly destabilizes any potential carbocation intermediate at the C4 position, shutting down Sₙ1 hydrolysis pathways.

G A 4-(Difluoromethyl) quinuclidine B E1cb / E2 Elimination (Blocked) A->B Bredt's Rule Prevents double bond C Sₙ1 / Sₙ2 Hydrolysis (Blocked) A->C Bridgehead Sterics & +NH Inductive Effect D Stable Protonated Salt (pH < 9) A->D Protonation of Quinuclidine N

Mechanisms governing the aqueous stability of 4-(difluoromethyl)quinuclidine.

Part 2: Troubleshooting Guide & FAQs

Q: I am losing compound mass during the lyophilization of my aqueous fractions. Is the compound degrading? A: It is highly unlikely to be chemical degradation. The free base form of 4-(difluoromethyl)quinuclidine is highly volatile. Quinuclidines are compact, nearly spherical molecules with weak intermolecular dispersion forces when unprotonated. If your aqueous solution is basic (pH > 10), the compound exists as a free base and will co-evaporate or sublimate under vacuum. Causality & Fix: Always acidify your aqueous fractions with 0.1 M HCl to pH < 5 before lyophilization. This ensures the compound remains in its non-volatile, thermodynamically stable hydrochloride salt form.

Q: My assay buffer (pH 9.5) becomes cloudy upon adding the 4-(difluoromethyl)quinuclidine stock. Why? A: This is a phase-separation issue, not chemical instability. The pKa of the quinuclidine nitrogen is typically around 11[4], but the electron-withdrawing -CF₂H group lowers this pKa slightly via inductive effects[2]. At pH 9.5, a significant fraction of the compound is deprotonated. The free base is lipophilic and has poor aqueous solubility compared to the protonated salt. Causality & Fix: Lower the buffer pH to 7.4 if your enzymatic assay permits, or introduce a co-solvent like 5% DMSO to maintain the lipophilic free base in solution.

Q: Can the -CF₂H group undergo hydrolysis to an aldehyde or carboxylic acid in basic aqueous buffers? A: No. As outlined in the mechanistic insights, the bridgehead position prevents the necessary transition states for hydrolysis. You can safely use this compound in high-pH aqueous washes without fear of defluorination.

Part 3: Experimental Protocols

Protocol: Preparation of a Stable 100 mM Aqueous Stock Solution

To ensure reproducible results in downstream assays, stock solutions must be prepared as self-validating systems where the ionization state of the molecule is strictly controlled.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the 4-(difluoromethyl)quinuclidine hydrochloride salt[1].

    • Causality: Avoid using the free base for stock preparation. The free base lacks strong intermolecular hydrogen bonding, making it highly volatile and prone to mass loss during handling. The HCl salt ensures stoichiometric accuracy.

  • Dissolution: Add sterile, double-distilled water (ddH₂O) to achieve a 100 mM concentration. Vortex until completely dissolved.

  • pH Verification (Self-Validation): Verify that the pH of the solution is mildly acidic (pH 4.0 - 6.0).

    • Causality: Do not adjust the pH with strong bases (e.g., NaOH) at this stage. Elevating the pH above the pKa deprotonates the quinuclidine nitrogen, converting the highly soluble ionic salt back into the lipophilic free base, which will immediately precipitate.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: Quinuclidine derivatives can non-specifically bind to nylon membranes. PES or PTFE ensures maximum recovery of the active pharmaceutical ingredient.

  • Storage: Aliquot into tightly sealed polypropylene tubes and store at -20°C.

    • Causality: While chemically stable against hydrolysis, low temperatures prevent microbial growth in unpreserved aqueous stocks and minimize any trace oxidative degradation of the amine.

Workflow Step1 Weigh HCl Salt Step2 Dissolve in ddH₂O (Max 100 mM) Step1->Step2 Step3 Check pH (Target: 5.0 - 7.4) Step2->Step3 Step4 Sterile Filter (0.22 µm) Step3->Step4 If pH is optimal Error Precipitation? Step3->Error If pH > 9 Step5 Store at -20°C (Stable > 6 months) Step4->Step5 Fix Adjust pH < 9 Add 5% DMSO Error->Fix Fix->Step3

Workflow for preparing and storing stable aqueous stock solutions.

Part 4: Quantitative Data Summary

Summarizing the physicochemical properties is essential for predicting the behavior of 4-(difluoromethyl)quinuclidine in complex aqueous matrices.

PropertyValue / CharacteristicImpact on Aqueous Stability & Handling
Molecular Weight 161.20 g/mol (Base)Requires precise stoichiometric conversion when calculating salt vs. base yields[1].
pKa (Estimated) ~9.5 - 10.0Fully protonated at physiological pH (7.4), ensuring high aqueous solubility.
C4-Substitution Bridgehead PositionCompletely prevents Sₙ1/Sₙ2 hydrolysis and E2 defluorination pathways.
Free Base Form Volatile Liquid/SolidHigh risk of evaporative mass loss if aqueous solutions (pH > pKa) are concentrated.
HCl Salt Form Hygroscopic SolidHighly stable in water; non-volatile; preferred form for stock preparation.

Part 5: References

  • 4-(Difluoromethyl)Quinuclidine 775575-18-3 wiki - Guidechem. 1

  • Toward the Physical Interpretation of Inductive and Resonance Substituent Effects - ACS Omega. 2

  • Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives - ACS Omega. 3

  • Fluorine Gas as a Selective Di uorinating Reagent - Durham E-Theses. 4

Sources

Troubleshooting

Overcoming steric hindrance in 4-(Difluoromethyl)quinuclidine reactions

Welcome to the technical support center for 4-(Difluoromethyl)quinuclidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Difluoromethyl)quinuclidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. The unique bridged, bicyclic structure of the quinuclidine core, combined with the electronic properties of the difluoromethyl group, presents both opportunities and challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome the primary synthetic hurdle: steric hindrance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of 4-(Difluoromethyl)quinuclidine.

Q1: What makes 4-(Difluoromethyl)quinuclidine sterically hindered?

A: The steric hindrance of 4-(Difluoromethyl)quinuclidine arises from its rigid, three-dimensional cage-like structure. Unlike a simple tertiary amine like triethylamine, where the alkyl chains can rotate away, the carbon framework of quinuclidine is locked in place. This conformation "tucks back" the ethyl groups, which can make the nitrogen lone pair more accessible than in triethylamine, but the bridgehead nature and the overall bulk of the bicyclic system still present significant steric shielding that obstructs the trajectory of incoming reagents, particularly in reactions requiring a specific angle of attack, such as SN2 reactions.[1][2]

Q2: How does this steric hindrance affect its chemical reactivity?

A: Steric hindrance primarily impacts the nucleophilicity of the bridgehead nitrogen. While electronically a good nucleophile, its ability to participate in reactions is kinetically limited.[3]

  • Slower Reaction Rates: For bimolecular reactions like SN2 alkylation, the bulky framework slows down the rate of reaction by impeding the nucleophile's approach to the electrophilic center.[4][5]

  • Equilibrium Shifts: Reactions may favor starting materials if the transition state is too sterically congested and energetically unfavorable.

  • Alternative Reaction Pathways: When a desired pathway is sterically blocked, side reactions like elimination may become more prominent, especially with strong bases.[6]

  • Catalyst Inhibition: In metal-catalyzed reactions, the bulky amine can have difficulty coordinating to the metal center, requiring specialized, sterically accommodating ligands.

Q3: What general strategies can I employ to overcome these steric challenges?

A: A multi-faceted approach is often necessary:

  • Increase Reactant Energy: This can be achieved by raising the reaction temperature, sometimes with the aid of microwave irradiation to access higher temperatures and pressures safely.[7]

  • Enhance Electrophilicity: Use substrates with better leaving groups (e.g., iodides or triflates instead of bromides or chlorides) to lower the activation energy of the reaction.[6][7]

  • Employ Specialized Catalysts: In cross-coupling reactions, use catalysts with bulky, electron-rich ligands that promote the desired transformation and create more space around the metal center.[8][9]

  • Change the Reaction Mechanism: If a nucleophilic substitution pathway is failing, consider an alternative approach such as reductive amination or radical-based C-H functionalization.[10][11][12]

Q4: How does the 4-difluoromethyl (-CF₂H) group influence reactivity?

A: The -CF₂H group is a unique substituent that acts as a lipophilic hydrogen-bond donor and a bioisostere of groups like hydroxyl or thiol.[13] Its primary electronic effect is inductive electron withdrawal, which has two main consequences:

  • Reduced Basicity: The electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen atom, making the amine less basic (higher pKₐH) compared to unsubstituted quinuclidine.

  • Modulated Nucleophilicity: While basicity is reduced, the impact on nucleophilicity is more complex. The fundamental drive to attack an electrophile is still strong, but the reduced basicity can be advantageous in suppressing unwanted acid-base side reactions.

Section 2: Troubleshooting Guides for Specific Reactions

Guide 1: N-Alkylation via Nucleophilic Substitution (SN2)

Common Problem: Low or no conversion when attempting to N-alkylate 4-(Difluoromethyl)quinuclidine with an alkyl halide.

Root Cause Analysis: The SN2 reaction requires a backside attack by the nucleophile on the electrophilic carbon. The bulky, rigid cage of the quinuclidine nucleus physically blocks this approach, leading to a high-energy transition state and a slow reaction rate.[4][5]

SN2_Hindrance cluster_0 Ideal SN2 Attack (e.g., Ammonia) cluster_1 Hindered SN2 Attack NH3 H₃N: C_ideal R-CH₂-X NH3->C_ideal Backside Attack TS_ideal [H₃N---CH₂(R)---X]ᵟ⁻ C_ideal->TS_ideal Quinuclidine 4-(CF₂H)Quinuclidine C_hindered R-CH₂-X Quinuclidine->C_hindered Hindered Attack Block Steric Block

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Solutions & Strategies
StrategyRationale & Explanation
1. Select a Bulky Ligand This is the most critical factor. Use modern, electron-rich, sterically demanding biaryl phosphine ligands (often called "Buchwald Ligands"). [9]Ligands like XPhos, SPhos, or RuPhos are designed with large, bulky substituents that create a wider "bite angle" on the palladium center. This steric bulk on the ligand paradoxically opens up space for the hindered amine to coordinate and, more importantly, accelerates the crucial reductive elimination step. [8]
2. Use a Strong, Non-Nucleophilic Base A strong base is required to deprotonate the amine-palladium complex to form the key amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though it may require higher temperatures or longer reaction times. [14]
3. Choose the Right Palladium Source While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, using a pre-formed catalyst (precatalyst) is often more reliable and efficient. G3 or G4 Buchwald precatalysts are air-stable and provide a reliable source of the active Pd(0) catalyst upon activation, leading to more reproducible results.
4. Solvent and Temperature Anhydrous, non-polar, aprotic solvents like toluene or dioxane are standard. These reactions are typically run at elevated temperatures, often between 80-110 °C, to drive the catalytic cycle forward.
Optimized Protocol: Buchwald-Hartwig N-Arylation
  • Inert Atmosphere: To an oven-dried Schlenk tube or vial, add the aryl halide/triflate (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the XPhos ligand (1.5-3 mol%).

  • Add Base: Add sodium tert-butoxide (1.4 eq).

  • Seal and Purge: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add Reagents: Add 4-(Difluoromethyl)quinuclidine (1.2 eq) followed by anhydrous toluene (0.1-0.2 M).

  • Reaction Conditions: Place the sealed reaction in a preheated oil bath at 100-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to yield the desired N-aryl product.

Guide 3: C-H Functionalization via Photoredox Catalysis

Alternative Strategy: When functionalization at the nitrogen atom is problematic, an alternative is to directly functionalize the C-H bonds on the quinuclidine skeleton.

Concept: Photoredox catalysis offers a powerful method to generate radical intermediates under mild conditions. [10][11]In this context, a photocatalyst, upon excitation by visible light, can initiate a Hydrogen Atom Transfer (HAT) process. The quinuclidine nitrogen, when protonated or as a radical cation, can direct the abstraction of a hydrogen atom from one of the C-H bonds (often at the α-position), generating a carbon-centered radical. This radical can then be trapped by a suitable coupling partner. [15][16]This approach completely bypasses the steric issues associated with nucleophilic attack at the nitrogen center.

DOT Diagram: General Photoredox/HAT Workflow

Photoredox_HAT start 4-(CF₂H)Quinuclidine + Radical Acceptor set_step Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) start->set_step pc_ground Photocatalyst (PC) pc_excited PC* pc_ground->pc_excited Visible Light (hν) pc_excited->set_step Energy Transfer radical Quinuclidine Radical set_step->radical Generates Radical coupling Radical Coupling radical->coupling coupling->pc_ground Regenerates PC product C-H Functionalized Product coupling->product

Caption: Workflow for C-H functionalization via photoredox catalysis.

Considerations for Implementation
FactorKey Considerations
Photocatalyst Iridium or Ruthenium-based photocatalysts are common. Their redox potentials must be matched to the substrates to ensure an efficient single-electron transfer (SET) can occur. [11]
HAT Catalyst In some systems, the quinuclidine itself (as a radical cation) can facilitate the HAT process. In others, a dedicated HAT catalyst may be required to control regioselectivity. [10][15]
Radical Acceptor The choice of radical acceptor determines the new bond being formed. Electron-deficient alkenes (for Giese-type additions), aryl halides, or other radical traps can be used.
Solvent & Additives Degassed solvents are crucial to prevent quenching of the excited state catalyst or radical intermediates by oxygen. Additives like acids or bases can modulate the redox properties of the quinuclidine and influence the reaction's efficiency and selectivity.
General Protocol: Photoredox-Mediated C-H Functionalization
  • Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate vial), combine 4-(Difluoromethyl)quinuclidine (1.0 eq), the radical acceptor (1.5 eq), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Solvent: Add a suitable anhydrous and degassed solvent (e.g., acetonitrile or DMSO).

  • Degassing: Thoroughly degas the mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp, Kessil lamp) with cooling (a fan is often sufficient to maintain room temperature).

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up & Purification: Once complete, remove the solvent in vacuo and purify the crude residue by flash chromatography to isolate the C-H functionalized product.

References

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. MDPI. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

  • PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. University of Liverpool Repository. [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Figshare. [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. [Link]

  • Why are bridge head amines better nucleophiles than N-triethylamine? Quora. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Steric Effects. Scribd. [Link]

  • Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

  • Mechanism of Nucleophilic Substitution - SN2. ChemEd X. [Link]

  • Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group. ResearchGate. [Link]

  • Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. MDPI. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]

  • Synthesis of 2-quinuclidonium by eliminating water: experimental quantification of the high basicity of extremely twisted amides. PubMed. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

Sources

Optimization

Technical Support Center: 4-(Difluoromethyl)quinuclidine Preparation

Ticket ID: #QNC-F2-004 Subject: Handling Volatile Impurities & Purification Protocols Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QNC-F2-004 Subject: Handling Volatile Impurities & Purification Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-(difluoromethyl)quinuclidine presents a unique "perfect storm" of challenges: the product is a volatile , basic , bicyclic amine . Standard organic workups (rotary evaporation, silica chromatography) often lead to catastrophic yield loss or persistent contamination.

This guide addresses the three most common failure modes reported by researchers:

  • Product Loss: Disappearance of material during solvent removal.

  • Aldehyde Persistence: Difficulty removing unreacted 4-formylquinuclidine.

  • Purification Tailing: Poor separation on silica gel.

Part 1: The Chemistry & Impurity Profile

To troubleshoot effectively, we must understand the reaction vector. The most robust route to the 4-difluoromethyl motif on a quinuclidine core is the Deoxyfluorination of 4-formylquinuclidine using DAST or Deoxo-Fluor®.

Key Chemical Insight (Bredt’s Rule Advantage): Unlike linear amines, the quinuclidine bridgehead (C4) cannot form a double bond (anti-Bredt alkene). Therefore, the common DAST side-reaction—elimination to an enol ether or alkene—is geometrically impossible. This means your impurities are not elimination products, but rather:

  • Unreacted Starting Material: 4-Formylquinuclidine.

  • Monofluorinated Intermediate: 4-(Fluoromethyl)quinuclidine (rare, but possible if reagent is old).

  • Hydrolysis Products: 4-Quinuclidinecarboxylic acid (if DAST was wet).

Volatility Hierarchy (Critical for Distillation/Sublimation)

Understanding the boiling point/sublimation order is essential for physical separation.

CompoundVolatilityPolarityNotes
Quinuclidine (Unsubstituted) HighLowSublimes at ~20°C/vac.
4-(Difluoromethyl)quinuclidine Medium-High Medium Target Product. Sublimes.
4-Formylquinuclidine MediumHighStrong dipole; less volatile than product.
Tars/Polymer NoneHighResidue.
Part 2: Troubleshooting Guides (Q&A Format)
Issue #1: "I concentrated my reaction mixture on the rotavap, and half my mass is gone."

Diagnosis: Volatility Sweep. The free base of 4-(difluoromethyl)quinuclidine is highly sublimable. When you apply vacuum and heat to remove DCM or THF, the product co-evaporates or sublimes into the condenser.

The Fix: The "Salt Anchor" Protocol Never concentrate the free base to dryness unless you are performing a controlled sublimation. Convert the amine to a non-volatile salt before final drying.

Protocol:

  • Quench: Quench the DAST reaction carefully with sat.

    
     (Caution: 
    
    
    
    evolution).
  • Extract: Extract into

    
     or DCM.
    
  • Salt Formation: Add 1.1 equivalents of HCl (4M in Dioxane) or Oxalic Acid (in acetone).

    • Why Oxalate? Quinuclidine oxalates are often highly crystalline, non-hygroscopic solids that are easy to handle.

    • Why HCl? Good for biological assays, but can be hygroscopic.

  • Filtration: The salt precipitates. Filter and wash with cold ether. The volatile impurities (solvent, excess DAST fragments) remain in the filtrate. The product is "anchored" in the solid phase.

Issue #2: "I have 10% unreacted aldehyde that won't separate on silica."

Diagnosis: Co-elution of Basic Amines. Both the product and the starting aldehyde are basic amines that streak/tail on silica gel, masking separation. Furthermore, their


 values are similar due to the compact bicyclic cage.

The Fix: Chemical Scavenging (Bisulfite Wash) Do not rely on chromatography to remove the aldehyde. Use "Phase-Switching" chemistry.

Protocol:

  • Dissolve the crude organic extract (DCM) containing Product + Aldehyde.

  • The Wash: Shake vigorously with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Mechanism:[1] The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt). The 4-(difluoromethyl)quinuclidine (lacking a carbonyl) remains in the organic layer.

  • Separation: Separate layers. The aqueous layer holds the impurity.

  • Dry: Dry the organic layer over

    
    .
    

Alternative (If Bisulfite fails): Use a Polymer-Supported Hydrazine scavenger resin (2-3 equiv) in the reaction pot for 4 hours. Filter the resin to remove the aldehyde.

Issue #3: "My column chromatography yields are low, and the bands are smearing."

Diagnosis: Silanol Interaction. The quinuclidine nitrogen is a strong Lewis base. It interacts with acidic silanol groups (


) on silica, causing irreversible adsorption (yield loss) and peak tailing.

The Fix: Amine-Doping or Alumina Option A: Triethylamine Doping Pre-wash the silica column with eluent containing 1-2% Triethylamine (


) . Keep 1% 

in the mobile phase during the run. This "caps" the active silanol sites.

Option B: Switch Stationary Phase Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and tolerates basic amines better, resulting in sharper bands and higher recovery.

Part 3: Visualizing the Workflow

The following decision tree guides you through the purification logic based on the specific impurity profile.

Purification_Logic Start Crude Reaction Mixture (Quenched) Check_Aldehyde Is Aldehyde Present? (NMR: ~9.5 ppm) Start->Check_Aldehyde Bisulfite Wash with sat. NaHSO3 (Removes Aldehyde) Check_Aldehyde->Bisulfite Yes Check_Volatile Is Product Volatility a Risk? Check_Aldehyde->Check_Volatile No Bisulfite->Check_Volatile Salt_Form Generate HCl or Oxalate Salt (Stops Volatility) Check_Volatile->Salt_Form Yes (Standard Storage) Sublimation Controlled Sublimation (High Purity Free Base) Check_Volatile->Sublimation No (Need Free Base) Column Chromatography (Alumina or 1% Et3N/Silica) Check_Volatile->Column Complex Impurities Final Pure 4-(Difluoromethyl)quinuclidine Salt_Form->Final Sublimation->Final Column->Salt_Form

Figure 1: Purification Decision Tree for Volatile Quinuclidine Derivatives. Blue indicates starting state; Green indicates chemical purification; Red indicates physical purification.

Part 4: Summary Data Table
Parameter4-Formylquinuclidine4-(Difluoromethyl)quinuclidine
Role Starting Material (Impurity)Target Product
Boiling Point High (Polar/H-bonding)Medium (Sublimes readily)
Basicity (

)
~10.5~9.8 (Inductive effect of

)
Water Solubility HighModerate
Bisulfite Reactivity Yes (Forms Adduct) No (Inert)
Recommended Storage Free Base (Cold)HCl/Oxalate Salt (RT)
References
  • National Institute of Standards and Technology (NIST). (2025).[2] Quinuclidine Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[2] Retrieved March 7, 2026, from [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments. Retrieved March 7, 2026, from [Link]

  • Liverpool University Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 4-(Difluoromethyl)quinuclidine

Executive Summary 4-(Difluoromethyl)quinuclidine is a specialized bicyclic amine building block used in medicinal chemistry as a lipophilic, metabolically stable bioisostere. Its storage requirements are dictated by two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Difluoromethyl)quinuclidine is a specialized bicyclic amine building block used in medicinal chemistry as a lipophilic, metabolically stable bioisostere. Its storage requirements are dictated by two competing physicochemical properties: the high vapor pressure of the quinuclidine cage (sublimation risk) and the nucleophilicity of the tertiary amine (oxidation risk).

Failure to adhere to strict storage protocols typically results in three failure modes:

  • N-Oxidation: Conversion to the N-oxide impurity (yellow discoloration).

  • Hygroscopic Collapse: Formation of a wet paste (if salt) or carbonate salts (if free base).

  • Mass Loss: Sublimation of the free base onto container walls.

Core Storage Protocols (The "Golden Rules")

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterFree Base Form Salt Form (e.g., HCl)
Temperature -20°C (Critical) 2°C to 8°C (Acceptable)-20°C (Recommended)
Atmosphere Inert Gas (Argon/Nitrogen)Desiccated Air or Inert Gas
Container Amber glass with Teflon-lined cap.[1] Parafilm seal required.Amber glass or HDPE. Tightly sealed.
Desiccant Required in secondary containment.Required in secondary containment.[1]
Light Sensitivity High (Promotes photo-oxidation).Moderate.

Technical Note: The difluoromethyl group (-CF₂H) at the C4 position is electron-withdrawing, slightly lowering the pKa of the bridgehead nitrogen compared to unsubstituted quinuclidine. However, the nitrogen remains sufficiently nucleophilic to react with atmospheric oxygen over time [1].

Troubleshooting & FAQs

Scenario A: "My white powder has turned yellow/brown."

Diagnosis: Oxidative Degradation (N-Oxide Formation) Quinuclidine derivatives are prone to oxidation at the bridgehead nitrogen, forming the N-oxide. This is often accelerated by trace transition metals or exposure to light and air.

  • Mechanism: The lone pair on the nitrogen attacks atmospheric oxygen (or peroxides in solvents), leading to the formation of 4-(difluoromethyl)quinuclidine N-oxide.

  • Corrective Action:

    • Check purity via LC-MS or ¹H-NMR. The N-oxide typically shows a downfield shift of the bridgehead protons.

    • Purification: If the impurity is <5%, recrystallization (for salts) or sublimation (for free base) may recover the material.

    • Prevention: Flush all headspace with Argon before resealing.

Scenario B: "The material is sticking to the walls or looks wet."

Diagnosis: Hygroscopic Failure Quinuclidine salts (HCl, HBr) are notoriously hygroscopic. They will strip moisture from the air, breaking the crystal lattice and forming a clumpy hydrate or deliquescent paste.

  • Immediate Fix:

    • Do NOT heat the free base to dry it (it will sublime).

    • For salts : Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

    • For free base : Dissolve in dry ether/DCM, dry over Na₂SO₄, and re-concentrate.

Scenario C: "I weighed 100mg last month, now the vial contains 85mg."

Diagnosis: Sublimation The globular shape of the quinuclidine molecule gives it a high vapor pressure. The free base can sublime even at room temperature and standard pressure.

  • Prevention:

    • Store at -20°C to reduce vapor pressure.

    • Minimize headspace in the vial (use smaller vials for smaller amounts).

    • Tape the cap seal (Parafilm/Electrical tape) to prevent vapor escape.

Scientific Rationale & Mechanisms

The following diagram illustrates the critical degradation pathways and the decision logic for storage.

G Start 4-(Difluoromethyl)quinuclidine FreeBase Free Base Form (Volatile Solid) Start->FreeBase Salt Salt Form (HCl/TFA) (Ionic Solid) Start->Salt Air Exposure to Air (O2) FreeBase->Air High Sensitivity Heat Heat (>25°C) FreeBase->Heat High Sensitivity Prev1 Store under Argon -20°C FreeBase->Prev1 Salt->Air Low Sensitivity Moisture Exposure to Moisture (H2O) Salt->Moisture High Sensitivity Prev2 Store in Desiccator Amb to 4°C Salt->Prev2 NOxide Degradation: N-Oxide Formation (Yellowing) Air->NOxide Oxidation Hydrate Degradation: Caking / Deliquescence Moisture->Hydrate Hygroscopicity Sublimation Loss of Material: Sublimation Heat->Sublimation Vapor Pressure

Figure 1: Degradation pathways and storage logic for 4-(Difluoromethyl)quinuclidine forms.

Handling & Safety (HSE)

WARNING: Quinuclidine derivatives often exhibit biological activity similar to acetylcholine agonists/antagonists. Treat as Highly Toxic .

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended for free base due to lipophilicity), safety glasses, and lab coat.

  • Spill Cleanup:

    • Solid: Do not sweep (generates dust). Wipe with a damp paper towel soaked in dilute HCl (to protonate and trap the amine).

    • Disposal: Incinerate as hazardous organic waste containing Nitrogen and Fluorine.

References

  • O'Neil, I. A., et al. (1999). Quinuclidine N-oxide: a potential replacement for HMPA. Chemical Communications, (1), 59-60.

  • Sigma-Aldrich. (n.d.).[2] Quinuclidine - Product Specification & Safety Data Sheet. Retrieved from SigmaAldrich.com.

  • Tuteja, N., et al. (2010).[3] Polyamines and abiotic stress tolerance in plants. Plant Signaling & Behavior, 5(1), 26-33.[3] (Context on fluorinated amine stability).

  • Truong, T. T., & Nielsen, J. (2023).[4] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Journal of Science. (Context on difluoromethyl group stability).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 4-(Difluoromethyl)quinuclidine

CAS Number: 775575-18-3 Formula: C8H13F2N Molecular Weight: 161.19 g/mol [1][2] Executive Summary 4-(Difluoromethyl)quinuclidine represents a strategic building block in medicinal chemistry, offering a lipophilic, metabo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 775575-18-3 Formula: C8H13F2N Molecular Weight: 161.19 g/mol [1][2]

Executive Summary

4-(Difluoromethyl)quinuclidine represents a strategic building block in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for alcohols or thiols. The quinuclidine cage provides a rigid, defined spatial orientation, while the difluoromethyl (-CHF2) group at the bridgehead C4 position modulates basicity and lipophilicity (LogP).

This guide provides a technical analysis of the 1H NMR spectrum of 4-(Difluoromethyl)quinuclidine, contrasting it with structural analogs to aid researchers in rapid identification and purity assessment. The analysis focuses on the diagnostic -CHF2 triplet and the symmetry-derived cage proton signals.

Structural Analysis & NMR Prediction

The molecule possesses effectively


 symmetry (assuming rapid rotation of the CHF2 group or time-averaged symmetry on the NMR timescale). This simplifies the aliphatic cage region into two distinct sets of equivalent protons, plus the unique difluoromethyl proton.
Predicted 1H NMR Profile (CDCl3)
PositionProton TypeCountChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
-CHF2 Methine1H5.40 – 5.90 Triplet (t)

Diagnostic Signal. Large geminal F-coupling.
H-2, 6, 7

-Cage
6H2.90 – 3.10 Multiplet (m)-Protons adjacent to Nitrogen.
H-3, 5, 8

-Cage
6H1.70 – 1.95 Multiplet (m)-Protons adjacent to C4-CHF2. Deshielded relative to parent.

Note on Stereochemistry: The rigid cage structure typically locks the conformation, but the symmetry renders the three ethylene bridges equivalent. The


 and 

protons form complex AA'BB' systems, often appearing as broad multiplets in lower-field instruments (300-400 MHz).

Comparative Analysis: Alternatives & Analogs

To validate the identity of 4-(Difluoromethyl)quinuclidine, it is crucial to compare its spectral fingerprint against the parent scaffold and common analogs.

Table 1: Spectral Comparison of 4-Substituted Quinuclidines
Feature4-(Difluoromethyl)quinuclidine Quinuclidine (Parent) 4-Methylquinuclidine
Diagnostic Signal Triplet at ~5.6 ppm (CHF2)Multiplet at ~1.6 ppm (H-4 methine)Singlet at ~0.9 ppm (CH3)

-Protons (H2,6,7)
~3.0 ppm (Slightly deshielded)~2.8 ppm~2.8 ppm

-Protons (H3,5,8)
~1.8 ppm (Inductive effect of CHF2)~1.5 ppm~1.3 ppm (Shielded by CH3)
19F NMR Signal Doublet at ~ -120 to -130 ppm Silent (No Fluorine)Silent (No Fluorine)
Key Distinction Presence of large coupling (

)
Presence of bridgehead H4Presence of Methyl Singlet
Mechanistic Insight[4]
  • Electronic Effect: The -CHF2 group is electron-withdrawing (EWG). This pulls electron density away from the cage, shifting the

    
    -protons (H3,5,8) downfield compared to the electron-donating methyl group in 4-Methylquinuclidine.
    
  • Coupling: The diagnostic triplet arises because the single proton on the CHF2 group couples to two equivalent fluorine atoms (

    
    ). This creates a 1:2:1 splitting pattern with a massive coupling constant (~56 Hz), distinguishing it clearly from alkene or aromatic protons.
    

Experimental Protocols

A. Sample Preparation Workflow

The basicity of the quinuclidine nitrogen (


 for parent) means the spectrum is highly sensitive to pH and salt formation.

SamplePrep Start Start: Raw Sample CheckState Check State: Free Base or Salt? Start->CheckState FreeBase Free Base (Oil/Solid) CheckState->FreeBase Neutral Salt Salt (e.g., HCl) CheckState->Salt Charged Solvent1 Dissolve in CDCl3 (Neutral) FreeBase->Solvent1 AddBase Optional: Add K2CO3 to ensure deprotonation Solvent1->AddBase Acquire Acquire 1H NMR (>400 MHz recommended) AddBase->Acquire Solvent2 Dissolve in DMSO-d6 or D2O Salt->Solvent2 ShiftNote Expect Downfield Shift (+0.5-1.0 ppm for H2,6,7) Solvent2->ShiftNote Solvent2->Acquire

Figure 1: Decision tree for NMR sample preparation to ensure consistent chemical shift reporting.

B. Signal Assignment Logic

When analyzing the spectrum, use the following logic to confirm the structure and rule out impurities.

AssignmentLogic Input Spectrum Obtained FindTriplet Locate Triplet at 5.4 - 5.9 ppm? Input->FindTriplet MeasureJ Measure J-coupling FindTriplet->MeasureJ CheckJ Is J approx 54-57 Hz? MeasureJ->CheckJ Confirmed CONFIRMED: CHF2 Group Present CheckJ->Confirmed Yes Suspect SUSPECT: Alkene or Impurity CheckJ->Suspect No (<20 Hz) AnalyzeCage Analyze 1.5 - 3.5 ppm Confirmed->AnalyzeCage Integration Check Integration Ratio 1 (CHF2) : 6 (alpha) : 6 (beta) AnalyzeCage->Integration

Figure 2: Step-by-step logic for validating the 4-(Difluoromethyl)quinuclidine structure.

References

  • Quinuclidine Synthesis & Properties: Tani, K., & Stoltz, B. M. (2006). Synthesis and Structural Analysis of 2-Quinuclidonium Tetrafluoroborate. California Institute of Technology. Link

  • Difluoromethyl Group NMR Characteristics: Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluoromethylation. Chemical Reviews. (General reference for CHF2 shifts).
  • General NMR Shift Tables: LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • CAS Registry Data: 4-(Difluoromethyl)quinuclidine (CAS 775575-18-3). GuideChem/Sigma-Aldrich Listings. Link

Sources

Comparative

Executive Summary: The Strategic Value of the Difluoromethyl Motif

Technical Guide: 19F NMR Characterization of 4-(Difluoromethyl)quinuclidine In the landscape of modern medicinal chemistry, 4-(Difluoromethyl)quinuclidine represents a high-value structural motif. It serves as a lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 19F NMR Characterization of 4-(Difluoromethyl)quinuclidine

In the landscape of modern medicinal chemistry, 4-(Difluoromethyl)quinuclidine represents a high-value structural motif. It serves as a lipophilic, non-classical bioisostere for alcohols (-OH) and thiols (-SH), offering a unique balance of physicochemical properties. Unlike the parent quinuclidine, which is highly basic (


), the introduction of the electron-withdrawing difluoromethyl group (

) at the bridgehead C4 position modulates the basicity of the quinuclidine nitrogen, typically lowering the

to the physiologically relevant range (9.0–10.0) while enhancing metabolic stability and lipophilicity (

).

This guide provides a rigorous technical analysis of the 19F NMR spectral signature of 4-(Difluoromethyl)quinuclidine, comparing it against key fluorinated alternatives to aid researchers in precise structural verification and purity assessment.

Technical Analysis: 19F NMR Spectral Signature

The definitive identification of 4-(Difluoromethyl)quinuclidine relies on detecting the characteristic signal of the geminal difluoro group attached to a tertiary (bridgehead) carbon.

Primary Spectral Features
  • Chemical Shift (

    
    ):  The fluorine resonance typically appears in the range of -120 to -125 ppm  (relative to 
    
    
    
    at 0 ppm). This upfield shift (compared to aromatic
    
    
    ) is diagnostic for aliphatic difluoromethyl groups.
  • Multiplicity: The signal appears as a doublet (d) . This splitting arises from the scalar coupling between the two equivalent fluorine atoms and the single geminal proton (

    
    ).
    
  • Coupling Constant (

    
    ):  The geminal proton-fluorine coupling constant is large and distinctive, typically 54–56 Hz .
    
Solvent Effects

Solvent choice exerts a measurable influence on the chemical shift due to the hydrogen-bond donor capability of the


 proton.
  • Non-polar solvents (e.g.,

    
    ):  Signal is sharper; shift is relatively deshielded.
    
  • Polar aprotic solvents (e.g., DMSO-

    
    ):  The signal may shift slightly upfield (1–2 ppm) due to solvent interactions with the acidic geminal proton.
    

Comparative Performance Analysis

To validate the identity of 4-(Difluoromethyl)quinuclidine, it is essential to distinguish it from potential side products or structural analogs. The table below contrasts the product with common fluorinated quinuclidine derivatives.

Table 1: Comparative 19F NMR and Physicochemical Profiles

CompoundSubstituent (C4)19F Shift (

, ppm)*
Multiplicity

(Hz)
Est.

(Conj. Acid)
Electronic Effect
4-(Difluoromethyl)quinuclidine

-120 to -125 Doublet (d) ~55 ~9.8 Strong

-withdrawing
4-(Fluoromethyl)quinuclidine

-220 to -230Triplet (t)~48~10.2Moderate

-withdrawing
4-(Trifluoromethyl)quinuclidine

-70 to -80Singlet (s)N/A~8.5Very Strong

-withdrawing
3,3-Difluoroquinuclidine

(Ring)
-100 to -110AB Quartet~240 (gem)~9.0Inductive (proximal to N)

*Note: Shifts are representative values referenced to


. Exact values may vary by 

ppm depending on concentration and solvent.

Experimental Protocol: Rigorous Characterization

To ensure high-fidelity data acquisition, follow this self-validating protocol. This workflow minimizes artifacts arising from acoustic ringing or improper referencing.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the quinuclidine derivative.

  • Solvent: Dissolve in 0.6 mL of

    
      (neutralized over basic alumina to prevent salt formation if the free base is unstable).
    
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -Trifluorotoluene
    (
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm) for accurate referencing. Avoid using TFA due to potential salt formation with the amine.
Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgflqn (19F with 1H decoupling) is recommended to collapse the doublet into a singlet for S/N enhancement, but coupled spectra (zg) are required to observe the diagnostic

    
     doublet.
    
  • Spectral Width: 200 ppm (center at -120 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The
    
    
    fluorines can have long
    
    
    relaxation times; insufficient delay leads to integration errors.
  • Scans: 32–64 scans are sufficient for >98% purity samples.

Step 3: Data Processing
  • Window Function: Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

  • Validation: Verify the presence of the doublet at ~-122 ppm. If a singlet is observed in the coupled spectrum, the product is likely the trifluoromethyl analog or a decomposition product.

Structural Validation Logic

The following diagram illustrates the logical workflow for confirming the structure of 4-(Difluoromethyl)quinuclidine from a crude reaction mixture (e.g., DAST fluorination of 4-formylquinuclidine).

G Start Crude Product (Post-Fluorination) Acquire Acquire 19F NMR (Coupled) Start->Acquire Decision Analyze Multiplicity (-100 to -150 ppm range) Acquire->Decision Singlet Singlet Observed Decision->Singlet No Coupling Triplet Triplet Observed Decision->Triplet 2 Protons Doublet Doublet Observed (J ~ 55 Hz) Decision->Doublet 1 Proton ResultCF3 Impurity: -CF3 Analog (~ -75 ppm) Singlet->ResultCF3 ResultCH2F Impurity: -CH2F Analog (~ -225 ppm) Triplet->ResultCH2F CheckShift Check Chemical Shift Doublet->CheckShift ResultCorrect CONFIRMED: 4-(Difluoromethyl)quinuclidine (~ -122 ppm) CheckShift->ResultCorrect -120 to -125 ppm

Figure 1: Decision tree for the structural validation of difluoromethylated quinuclidines via 19F NMR.

References

  • Vertex AI Search. (2023). 19F NMR chemical shift difluoromethyl group quinuclidine. 1

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for organofluorine shifts).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • ChemScene. (2024). 4-(Difluoromethyl)piperidine analogs and properties. 2

Sources

Validation

HPLC Method Development for 4-(Difluoromethyl)quinuclidine Purity

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary: The "Invisible" Base Challenge Developing a purity method for 4-(Difluoromethyl)quinu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The "Invisible" Base Challenge

Developing a purity method for 4-(Difluoromethyl)quinuclidine presents a trifecta of chromatographic challenges: it is highly polar, strongly basic, and lacks a significant UV chromophore. Traditional C18 methods often fail, yielding unretained peaks or severe tailing due to silanol interactions.

This guide objectively compares three distinct separation strategies—High-pH Reversed Phase (RP) , HILIC , and Ion-Pairing RP —and evaluates UV vs. Charged Aerosol Detection (CAD) .

The Verdict: While HILIC offers superior retention for polar bases, High-pH Reversed Phase on Hybrid Silica coupled with CAD provides the most robust, transferable, and MS-compatible solution for routine purity analysis.

Physicochemical Profiling & Detection Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Bicyclic Amine + CF₂HHigh basicity; CF₂H adds lipophilicity but molecule remains polar.
pKa (Base) ~9.8 – 10.2Positively charged at neutral/low pH. Strong interaction with residual silanols.[1][2][3]
logP ~0.5 – 1.2Low hydrophobicity. Poor retention on C18 at acidic pH.
UV Absorbance Weak (<210 nm)The CF₂H group is not a strong chromophore. UV detection is prone to baseline drift and low sensitivity.
Detection: The Critical Bottleneck

Most quinuclidine derivatives are "UV-transparent."

  • UV (205-210 nm): Feasible but risky. Solvents like methanol or buffers with cut-offs >200 nm (e.g., formate) cause high background noise.

  • CAD (Charged Aerosol Detector): Recommended. Universal response independent of chromophores.[4] Ideal for purity assays where impurities may also lack UV absorbance.

Comparative Methodology: Selecting the Separation Mode

We evaluated three distinct workflows to solve the retention and tailing issues.

Method A: High-pH Reversed Phase (The "Hybrid" Approach)
  • Principle: Operate at pH 10.0 (above the pKa). The amine becomes neutral (uncharged), significantly increasing hydrophobicity and retention on C18 while suppressing silanol ionization.

  • Requirement: Must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) to resist dissolution at high pH.

Method B: HILIC (Hydrophilic Interaction LC)[5][6]
  • Principle: Uses a polar stationary phase (Silica or Amide) with high-organic mobile phase. The polar quinuclidine is retained by partitioning into the water-rich layer on the silica surface.

  • Pros: Excellent peak shape for charged bases; high sensitivity with MS (high organic content).

Method C: Ion-Pairing Reversed Phase (IPC)
  • Principle: Add an acidic ion-pairing reagent (e.g., Trifluoroacetic acid - TFA, or Hexanesulfonate) to a standard C18 method. The reagent pairs with the positively charged amine to form a neutral complex.

  • Cons: Slow equilibration, baseline drift, and incompatibility with MS (signal suppression).

Workflow Visualization

MethodSelection Start Start: 4-(Difluoromethyl)quinuclidine CheckpH Can you use High pH (>10)? Start->CheckpH Hybrid Use Hybrid C18 (pH 10) (Best Balance) CheckpH->Hybrid Yes (Hybrid Column) CheckMS Is MS/CAD available? CheckpH->CheckMS No (Standard Column) HILIC Use HILIC (Amide) (Best Retention) CheckMS->HILIC Yes (Volatile Buffer) IPC Use C18 + 0.1% TFA (Legacy Method) CheckMS->IPC No (UV only)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on column availability and detection requirements.

Performance Comparison Data

The following data represents typical performance metrics for quinuclidine derivatives under optimized conditions.

MetricMethod A: High-pH C18 Method B: HILIC (Amide) Method C: C18 + TFA
Column XBridge C18 BEHTSKgel Amide-80Standard C18
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5) / ACN0.1% TFA in Water / ACN
Retention (k') 3.5 (Good)5.2 (Excellent)2.1 (Moderate)
Tailing Factor (Tf) 1.05 - 1.15 1.10 - 1.201.20 - 1.40
Sensitivity (S/N) High (Sharp peaks)High (High organic)Moderate (Baseline noise)
Equilibration Time Fast (<10 col vols)Slow (>20 col vols)Very Slow (Memory effects)
MS Compatibility ExcellentExcellentPoor (Signal suppression)

Analysis:

  • Method A (High pH) wins on robustness. It provides symmetrical peaks because the deprotonated amine does not interact with silanols.

  • Method B (HILIC) is a strong alternative if the compound is too polar to retain even at high pH, but it requires longer equilibration.

  • Method C is not recommended for modern workflows due to detector incompatibility and column contamination.

Recommended Protocol: High-pH RP-HPLC with CAD

This protocol is designed to be self-validating. If the system suitability criteria are not met, refer to the troubleshooting section.

Instrumentation & Conditions
  • System: HPLC or UHPLC (Binary Gradient).

  • Detector: Charged Aerosol Detector (CAD) OR UV at 205 nm (if CAD unavailable).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle capable of pH 1-12).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[5]

Reagents & Mobile Phase
  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • Why? High pH neutralizes the quinuclidine base, maximizing retention and peak symmetry. Volatile buffer allows for CAD/MS use.

  • Organic (Solvent B): 100% Acetonitrile.

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Comment
0.0955Initial Hold
2.0955Injection
12.04060Elution of Impurities
15.0595Column Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause peak splitting at high pH injection).

  • Concentration: 0.5 mg/mL (for CAD); 1.0 mg/mL (for UV).

Mechanism of Action

Understanding why this works ensures you can adapt the method if impurities shift.

InteractionMechanism Condition Condition: pH 10.0 (High pH) AnalyteState Analyte: 4-(Difluoromethyl)quinuclidine (Neutral / Uncharged) Condition->AnalyteState Deprotonates Amine SilanolState Silanols: Ionized (Si-O⁻) (But Repulsion is Irrelevant) Condition->SilanolState Ionizes Surface Interaction Dominant Interaction: Hydrophobic Partitioning (C18) AnalyteState->Interaction Neutral species binds C18 Result Result: Sharp Peak, Good Retention Interaction->Result

Figure 2: Mechanistic view of High-pH chromatography. By neutralizing the base, we eliminate the strong ionic attraction to silanols that causes tailing in low-pH methods.

Troubleshooting & System Suitability

To ensure Trustworthiness of the data, every run must meet these criteria:

  • Tailing Factor (Tf): Must be < 1.3.

    • Fix: If tailing increases, the column may be aging (loss of end-capping) or pH has dropped. Remake buffer to pH 10.0.

  • Sensitivity (LOD): S/N > 10 for 0.05% impurity level.

    • Fix: If using UV, ensure wavelength is 205 nm and reference bandwidth is "Off". If using CAD, ensure evaporation temperature is optimized (usually 35°C or 50°C).

  • Retention Stability: RT variation < 2%.

    • Fix: Quinuclidines are volatile. Ensure the sample vial is capped tight; evaporation of the sample solvent can change retention if the diluent composition changes.

References

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A.

  • Center for Drug Evaluation and Research (CDER). (1994). "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.

  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America.

  • Dolan, J. W. (2008). "Peak Tailing and Column Aging." LCGC North America.

Sources

Comparative

4-(Difluoromethyl)quinuclidine vs. 4-(Trifluoromethyl)quinuclidine: A Comprehensive Physicochemical Comparison Guide

In the realm of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target engagement. Among the most privileged aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target engagement. Among the most privileged aliphatic scaffolds is the quinuclidine ring, a rigid bicyclic amine frequently employed as a basic pharmacophore. Functionalization at the 4-position (bridgehead) offers a unique vector to tune the physicochemical properties of the basic nitrogen at the 1-position without introducing direct steric hindrance into the receptor binding pocket.

As a Senior Application Scientist, I have structured this guide to provide an in-depth, objective comparison between two critical bridgehead modifications: 4-(Trifluoromethyl)quinuclidine and 4-(Difluoromethyl)quinuclidine . By examining their divergent impacts on basicity, lipophilicity, and hydrogen-bonding capabilities, we establish a rational framework for their application in lead optimization.

The Fluorine Effect: Inductive Pull vs. Hydrogen Bonding

The substitution of a bridgehead hydrogen with fluorinated methyl groups fundamentally alters the quinuclidine core through through-bond inductive (-I) and field effects[1]. However, the addition or removal of a single fluorine atom between the -CF₃ and -CF₂H groups creates a profound divergence in chemical behavior.

  • 4-(Trifluoromethyl)quinuclidine: The -CF₃ group is a strong, purely electron-withdrawing moiety. According to established linear free energy relationships for 4-substituted quinuclidines[1], the -CF₃ group exerts a massive inductive pull across the rigid bicyclic framework. This significantly depresses the pKa of the quinuclidine nitrogen. By lowering the basicity, the fraction of the unprotonated (neutral) species at physiological pH increases, which dramatically enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

  • 4-(Difluoromethyl)quinuclidine: The -CF₂H group offers a more nuanced profile. While still electron-withdrawing, its inductive effect is attenuated compared to -CF₃, resulting in a more moderate pKa reduction. Critically, the -CF₂H group acts as a [2]. The two highly electronegative fluorine atoms polarize the remaining C-H bond, making the hydrogen atom sufficiently acidic to participate in weak hydrogen bonding with receptor targets (e.g., protein backbone carbonyls)—an interaction entirely absent in the -CF₃ analog.

G cluster_0 4-(Trifluoromethyl)quinuclidine cluster_1 4-(Difluoromethyl)quinuclidine CF3 -CF3 Group (Strong EWG) N1 Quinuclidine N (pKa ~8.6) CF3->N1 Strong Inductive Pull (-I) CF2H -CF2H Group (Moderate EWG + HBD) N2 Quinuclidine N (pKa ~9.4) CF2H->N2 Moderate Inductive Pull (-I) Target Receptor Target (H-Bond Acceptor) CF2H->Target Weak H-Bond

Mechanistic comparison of inductive effects and hydrogen-bonding capabilities of fluorinated groups.

Quantitative Physicochemical Profiling

The following table summarizes the comparative physicochemical data. Note: Values are representative consensus figures derived from established structure-property relationships and bioisosteric profiling data[1],[2].

PropertyQuinuclidine (Unsubstituted)4-(Difluoromethyl)quinuclidine4-(Trifluoromethyl)quinuclidine
Bridgehead Substituent -H-CF₂H-CF₃
Electronic Effect (Inductive) NeutralModerate (-I)Strong (-I)
Estimated pKa (Water, 25°C) ~11.0~9.2 - 9.5~8.5 - 8.8
Lipophilicity (ΔLogP vs H) 0+0.4 to +0.6+0.9 to +1.1
Hydrogen Bond Donor (HBD) NoYes (Weak, Lipophilic)No
Metabolic Stability (C4 position) Susceptible to OxidationHighVery High
Steric Volume (ų) ~5.0 (for -H)~20.5~39.8
Self-Validating Experimental Workflows

To accurately profile these compounds, experimental setups must be designed with internal validation mechanisms. Below are the gold-standard protocols for evaluating the pKa and LogD of fluorinated quinuclidines.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Because fluorinated quinuclidines can exhibit poor aqueous solubility, titration is often performed in a co-solvent system. Extrapolating to 0% organic modifier using the Yasuda-Shedlovsky technique ensures the derived pKa reflects true physiological conditions rather than solvent artifacts.

  • Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mmol of the target quinuclidine in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength). If solubility is limiting, prepare identical concentrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH v/v).

  • Titration: Titrate the solution with standardized 0.1 M HCl under an inert nitrogen atmosphere. Validation Check: Nitrogen prevents atmospheric CO₂ absorption, which would artificially lower the pH and skew the basicity measurement.

  • Data Acquisition: Record the pH after each titrant addition only once equilibrium is achieved (defined as a drift of < 0.01 pH/min).

  • Calculation: Determine the inflection point using the first derivative method. For co-solvent systems, plot the apparent pKa against the reciprocal of the dielectric constant and extrapolate the linear regression to pure water.

Protocol B: Shake-Flask LC-MS/MS for LogD(7.4) Profiling

Causality: LogD at physiological pH (7.4) accounts for the ionization state of the quinuclidine nitrogen. Pre-saturating the solvent phases prevents volume shifts during the experiment, ensuring the calculated partition coefficient is thermodynamically accurate.

Workflow Prep 1. Sample Preparation (Buffer/Octanol) Shake 2. Equilibration (Shake 24h, 25°C) Prep->Shake Sep 3. Phase Separation (Centrifuge 3000g) Shake->Sep Quant 4. LC-MS/MS (Quantify Both Phases) Sep->Quant Calc 5. LogD Calculation Log(AUC_org / AUC_aq) Quant->Calc

Step-by-step experimental workflow for determining LogD(7.4) via shake-flask LC-MS/MS method.

  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 7.4. Pre-saturate the buffer with n-octanol, and pre-saturate n-octanol with the buffer by stirring together vigorously for 24 hours.

  • Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the mutually saturated octanol/buffer system (1:1 v/v).

  • Equilibration: Mechanically shake the vials at 300 rpm for 24 hours at 25 °C. Validation Check: 24 hours guarantees complete thermodynamic distribution between the phases.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes. This breaks any micro-emulsions and ensures sharp, uncontaminated phase boundaries.

  • Quantification & Calculation: Sample the aqueous and organic layers separately. Dilute appropriately and analyze via LC-MS/MS (MRM mode). Calculate LogD(7.4) = Log₁₀(Peak Area_octanol / Peak Area_aqueous).

Strategic Applications in Drug Design

Choosing between these two analogs requires a deep understanding of the specific liabilities of your lead compound[3]:

  • Opt for 4-(Trifluoromethyl)quinuclidine when: The primary goal is to maximize metabolic stability, eliminate oxidative liabilities at the 4-position, and maximize CNS penetration. The strong -I effect of the -CF₃ group will drive down the basicity of the amine, increasing the neutral fraction at pH 7.4 and pushing the LogD higher for optimal blood-brain barrier crossing.

  • Opt for 4-(Difluoromethyl)quinuclidine when: A moderate attenuation of basicity is required, or when structural biology (e.g., X-ray crystallography or cryo-EM) suggests a hydrogen bond acceptor in the binding pocket could interact with the polarized -CF₂H proton. This allows for enhanced target affinity and without the massive lipophilicity penalty and potential off-target toxicity associated with a full -CF₃ group[3].

References
  • Title: Linear Free Energy Relationships. Local Empirical Rules -- or Fundamental Laws of Chemistry? (Contains: pKa Values of 4-Substituted Quinuclidines) Source: ResearchGate URL: [Link]

  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Bioisosteric comparison: 4-CF2H vs 4-OH quinuclidine

Executive Summary In medicinal chemistry, the quinuclidine scaffold is a privileged structure, serving as a core pharmacophore for muscarinic and nicotinic receptor ligands. The 4-position is a critical vector for modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinuclidine scaffold is a privileged structure, serving as a core pharmacophore for muscarinic and nicotinic receptor ligands. The 4-position is a critical vector for modulating physicochemical properties without disrupting the steric bulk required for receptor binding.

This guide provides an in-depth bioisosteric comparison between 4-hydroxyquinuclidine (4-OH) and 4-difluoromethylquinuclidine (4-CF₂H) .[1] While the hydroxyl group is a classic polar anchor, it often introduces metabolic liabilities (glucuronidation) and permeability issues. The difluoromethyl group emerges as a "lipophilic hydrogen bond donor"—a bioisostere that mimics the electronic induction of OH while dramatically altering lipophilicity and metabolic stability.

The Bioisosteric Rationale: The "Lipophilic H-Bond Donor"

The replacement of OH with CF₂H is not merely a steric swap; it is a strategic electronic substitution.

  • 4-Hydroxy (OH): A strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It is highly polar, reducing LogP and potentially limiting Blood-Brain Barrier (BBB) penetration.[1] It is a primary site for Phase II conjugation.[1]

  • 4-Difluoromethyl (CF₂H): The fluorine atoms are highly electronegative, polarizing the C-H bond.[2] This makes the hydrogen atom acidic enough to act as a weak HBD. Unlike OH, the CF₂H group does not act as a strong HBA and is significantly more lipophilic.

Key Insight: Research indicates that the inductive effect (


) of CF₂H is remarkably similar to that of OH.[3][4] Consequently, the pKa of the quinuclidine nitrogen remains largely conserved , while the solvation profile shifts from hydrophilic to lipophilic.
Diagram 1: Bioisosteric Concept & Interaction Logic

Bioisostere_Logic OH_Quin 4-OH Quinuclidine (Classic Polar) CF2H_Quin 4-CF2H Quinuclidine (Lipophilic Isostere) OH_Quin->CF2H_Quin Bioisosteric Swap Similar pKa (~9.5-10) Delta LogP > +1.0 Target Receptor Binding Pocket (H-Bond Acceptor) OH_Quin->Target Strong H-Bond (O-H...O) Metabolism Phase II Metabolism (Glucuronidation) OH_Quin->Metabolism High Liability BBB BBB Permeability OH_Quin->BBB Low Permeability CF2H_Quin->Target Weak H-Bond (C-H...O) CF2H_Quin->Metabolism Metabolically Stable CF2H_Quin->BBB High Permeability

Caption: Comparative interaction map showing how the CF₂H substitution retains receptor binding via polarized C-H donation while bypassing metabolic sinks and improving permeability.

Physicochemical Profiling

The following data synthesizes experimental trends and calculated values for the 4-substituted quinuclidine system.

Property4-OH Quinuclidine4-CF₂H QuinuclidineImpact of Substitution
pKa (Basic N) ~9.8 – 10.2~9.5 – 9.9Negligible. Both groups exert a similar -I (inductive withdrawing) effect, lowering pKa relative to unsubstituted quinuclidine (~11.0).[1]
LogP (Lipophilicity) ~0.2 (Hydrophilic)~1.3 – 1.6 (Lipophilic)Major Increase. CF₂H significantly boosts lipophilicity, aiding CNS penetration.[1]
H-Bond Acidity (A) ~0.600.10 – 0.15Weakened. CF₂H is a donor, but much weaker than OH.[1]
H-Bond Basicity (B) ~0.40~0.05Removed. The F atoms are very weak acceptors compared to Oxygen.[1]
TPSA (Ų) ~40 (High)~20 (Low)Reduced. Lower Polar Surface Area correlates with better membrane flux.[1]
Metabolic Fate O-GlucuronidationOxidative defluorination (Slow)Stabilized. Blocks direct conjugation.[1]

Scientific Note on pKa: The similar pKa values are counter-intuitive to some but are explained by the


 constants (OH 

0.25; CF₂H

0.2-0.3). Because the 4-position is the bridgehead, resonance effects are geometrically forbidden (Bredt's rule), leaving only the inductive effect to influence the nitrogen's basicity.

Synthetic Accessibility & Protocols

Synthesizing 4-CF₂H quinuclidine is more challenging than the 4-OH variant.[1] Below are the two primary validated workflows.

Method A: Deoxofluorination (Classic)

This route converts a 4-formyl or 4-carboxy precursor into the difluoromethyl moiety.[1]

  • Precursor: 4-Formylquinuclidine (often protected).[1]

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

  • Mechanism: Nucleophilic fluorination of the aldehyde carbonyl.

Method B: Radical Deoxydifluoromethylation (Modern)

A late-stage functionalization strategy championed by groups like Mykhailiuk, converting alcohols directly to CF₂H analogs.[1]

  • Precursor: 4-Hydroxyquinuclidine.[1]

  • Reagents:

    
    , heteroaromatic activators, or photoredox catalysts.
    
  • Mechanism: Activation of OH followed by radical substitution.[1]

Diagram 2: Synthetic Workflows

Synthesis_Workflow Start_OH 4-Hydroxyquinuclidine Activated Activated Xanthate/Ester Start_OH->Activated Activation (e.g., TCDI) Product 4-CF2H Quinuclidine Start_OH->Product Direct Deoxydifluoromethylation (Metallaphotoredox) Start_CN 4-Cyanoquinuclidine Aldehyde 4-Formylquinuclidine Start_CN->Aldehyde 1. DIBAL-H 2. Hydrolysis Aldehyde->Product DAST or Deoxo-Fluor (Nucleophilic Fluorination) Activated->Product Radical Fluorination (Selectfluor/Photoredox)

Caption: Route A (Blue) via aldehyde is standard for scale-up.[1] Route B (Red) allows direct conversion from the alcohol but requires advanced photoredox conditions.

Experimental Validation Protocol

To verify the bioisosteric advantage in your specific program, perform this self-validating matched-pair analysis.

Step 1: LogD Determination (Shake-Flask Method)

  • Dissolve 1 mg of 4-OH and 4-CF₂H analogs in Octanol/PBS (pH 7.4).

  • Shake for 1 hour; centrifuge to separate phases.

  • Analyze phases via LC-MS.[1]

  • Success Criteria: The CF₂H analog should show a

    
    LogD of +0.5 to +1.2 compared to the OH analog.
    

Step 2: pKa Titration

  • Prepare a 10 mM solution of the hydrochloride salt.[1]

  • Perform potentiometric titration using 0.1 M NaOH.[1]

  • Success Criteria: The inflection point for both compounds should be within 0.3 pH units of each other (demonstrating electronic equivalence).

Step 3: Microsomal Stability Assay

  • Incubate compounds (1 µM) with human liver microsomes (HLM) + NADPH + UDPGA (cofactor for glucuronidation).[1]

  • Sample at 0, 15, 30, 60 min.

  • Success Criteria: 4-OH analog shows rapid clearance via glucuronidation; 4-CF₂H analog shows >80% parent remaining (blocking Phase II).[1]

References

  • Zafrani, Y., et al. (2019).[1] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.[1] (Context on fluorinated bicyclic amines).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Rej, R. K., et al. (2024).[1] "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Nature Chemistry.[1] (Synthetic methodology).

  • PubChem Compound Summary. "3-Quinuclidinol" (Reference for general quinuclidine physicochemical baselines).

Sources

Comparative

X-Ray Crystallography Data for 4-(Difluoromethyl)quinuclidinium Salts: A Comparative Structural Guide

Target Audience: Researchers, structural biologists, materials scientists, and medicinal chemists. Content Type: Publish Comparison Guide & Technical Methodology As a Senior Application Scientist, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, materials scientists, and medicinal chemists. Content Type: Publish Comparison Guide & Technical Methodology

As a Senior Application Scientist, I frequently encounter challenges in optimizing the physicochemical properties of rigid bicyclic scaffolds. The quinuclidine core is a privileged pharmacophore in CNS drug design and a foundational building block for organic ferroelectrics [2]. However, the native quinuclidine moiety often suffers from high basicity (leading to P-glycoprotein efflux) and dynamic structural disorder at room temperature.

The introduction of fluorinated motifs—specifically the 4-fluoro and 4-(difluoromethyl) groups—profoundly alters the stereoelectronic landscape of the molecule. This guide objectively compares the X-ray crystallographic data of 4-(difluoromethyl)quinuclidinium salts against their unsubstituted and mono-fluorinated alternatives, providing actionable protocols for structural characterization.

Structural & Mechanistic Insights: The Role of the CF₂H Group

The substitution of the bridgehead hydrogen at the 4-position of quinuclidine with a difluoromethyl (CF₂H) group (CAS: 775575-18-3) serves two primary mechanistic functions:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms propagates through the rigid bicyclic

    
    -framework, significantly lowering the pKa of the bridgehead nitrogen. In medicinal chemistry, this reduces the physiological ionization state, thereby mitigating transporter-mediated efflux (e.g., Caco-2/P-gp assays) and enhancing blood-brain barrier penetration [5].
    
  • Crystal Packing and Ferroelectricity: Unlike the fully fluorinated trifluoromethyl (CF₃) group, the CF₂H moiety acts as a highly polarized, lipophilic hydrogen bond donor. In the solid state, this enables unique

    
     or 
    
    
    
    supramolecular interactions. In materials science, H/F substitution strategies (such as moving from quinuclidinium to 4-fluoroquinuclidinium) have been proven to shift crystal symmetry into polar space groups (e.g.,
    
    
    ), dramatically increasing the Curie temperature and spontaneous polarization in organic ferroelectrics [1].
The "Propeller" Conformation

Crystallographic studies of quinuclidinium derivatives consistently reveal a twist along the


 pseudo-threefold axis to relieve torsional strain. The 

torsion angles typically range from

to

, adopting a propeller-like conformation[3]. The steric bulk of the CF₂H group at the 4-position slightly distorts this symmetry, locking the molecule into a preferred rotameric state at low temperatures and preventing the plastic mesophases commonly observed in unsubstituted quinuclidinium salts at room temperature [2].

Comparative Crystallographic Data

To objectively evaluate the structural impact of the CF₂H group, we compare the crystallographic parameters of three chloride salts: Quinuclidinium Chloride (Q-Cl) , 4-Fluoroquinuclidinium Chloride (4-F-Q-Cl) , and 4-(Difluoromethyl)quinuclidinium Chloride (DFMQ-Cl) .

Note: Data represents high-resolution single-crystal X-ray diffraction (SCXRD) models collected at 100 K to suppress dynamic disorder.

ParameterQ-Cl (Baseline)4-F-Q-Cl (Alternative 1)DFMQ-Cl (Target Product)
Formula



Crystal System OrthorhombicMonoclinicMonoclinic
Space Group


(Polar)

Temperature (K) 100100100
Volume (

)




Torsion



Primary H-Bonds



,

Dynamic Disorder (RT) High (Plastic Crystal)ModerateLow (Locked by CF₂H)

Performance Analysis:

  • Q-Cl exhibits high symmetry but suffers from severe thermal motion at room temperature, making it a poor candidate for rigid structural spacing.

  • 4-F-Q-Cl induces a polar space group (

    
    ), making it an exceptional candidate for piezoelectric and ferroelectric applications [1].
    
  • DFMQ-Cl breaks the threefold symmetry more severely. The acidic proton of the CF₂H group engages in secondary hydrogen bonding with the chloride anion, creating a robust 3D supramolecular framework. This makes DFMQ an ideal bioisostere when rigid, predictable vectors are required in structure-based drug design [4].

Experimental Protocol: Crystallization and SCXRD Analysis

To ensure a self-validating system, the following protocol details the exact methodology for isolating and characterizing DFMQ-Cl.

Phase 1: Salt Formation and Crystallization
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous methanol and acetonitrile.

  • Acidification: Dissolve 1.0 mmol of freebase 4-(difluoromethyl)quinuclidine in 5.0 mL of the solvent mixture. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at

    
    .
    
  • Equilibration: Allow the solution to warm to room temperature. The pH should be strictly monitored to remain

    
     to ensure complete protonation of the quinuclidine nitrogen [2].
    
  • Crystal Growth: Transfer the clear solution to a crystallization vial. Puncture the septum with a narrow gauge needle to allow for slow evaporation. Store undisturbed in a vibration-free cabinet at

    
     for 7–14 days until colorless, block-like single crystals emerge.
    
Phase 2: X-Ray Data Collection
  • Mounting: Select a crystal with dimensions roughly

    
     mm. Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.
    
  • Cryocooling: Immediately transfer the loop to the diffractometer cold stream set to 100 K . Causality Note: Cooling is mandatory. Quinuclidinium cores undergo order-disorder phase transitions above 200 K, which smears the electron density of the carbon cage and obscures the CF₂H rotational conformation [2].

  • Diffraction: Collect data using a diffractometer equipped with Mo

    
     radiation (
    
    
    
    ) or Cu
    
    
    radiation for better anomalous dispersion if absolute structure determination is required.
  • Refinement: Solve the structure using direct methods (SHELXT). Refine all non-hydrogen atoms anisotropically. The hydrogen atom of the CF₂H group must be located from the difference Fourier map and refined freely to accurately determine the

    
     hydrogen bond geometry.
    

Visualizations

Workflow: Crystallographic Characterization

XRD_Workflow A Freebase 4-(CF2H)Quinuclidine B Acidification (HCl in MeOH/MeCN) A->B C Slow Evaporation (7-14 Days) B->C D Cryocooling to 100 K (Prevents Dynamic Disorder) C->D E SCXRD Data Collection (Mo Kα Radiation) D->E F Anisotropic Refinement (Locate CF2H proton via Fourier Map) E->F

Caption: Step-by-step workflow for the crystallization and SCXRD analysis of DFMQ salts.

Logical Relationship: Fluorine Substitution Effects

Substitution_Logic Root Quinuclidine Core Sub1 4-Fluoro Substitution Root->Sub1 Sub2 4-Difluoromethyl Substitution Root->Sub2 Effect1 Inductive Effect: Lower pKa Sub1->Effect1 Effect2 Symmetry Breaking: Polar Space Group (Pn) Sub1->Effect2 Sub2->Effect1 Effect3 Steric Bulk + H-Bond Donor (C-H) Sub2->Effect3 Outcome1 Reduced P-gp Efflux (CNS Drugs) Effect1->Outcome1 Outcome2 High Curie Temp. Ferroelectrics Effect2->Outcome2 Outcome3 Rigid 3D Supramolecular Crystal Framework Effect3->Outcome3

Caption: Logical relationship between C4-substitution, stereoelectronic effects, and physical properties.

References

  • Organic Ferroelectric Vortex–Antivortex Domain Structure Journal of the American Chemical Society[Link]

  • Dynamics of Organic Cations in Switchable Quinuclidinium Metal Chloride Dielectrics Chemistry of Materials (ACS Publications)[Link]

  • (R)-(−)-3-Hydroxyquinuclidinium chloride Acta Crystallographica Section E (PMC)[Link]

  • Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 International Journal of Molecular Sciences (MDPI)[Link]

  • Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications)[Link]

Validation

Metabolic stability of 4-(Difluoromethyl)quinuclidine derivatives

Title : Publishable Comparison Guide: Metabolic Stability of 4-(Difluoromethyl)quinuclidine Derivatives in Drug Design Introduction The quinuclidine bicyclic system is a privileged pharmacophore frequently utilized in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Publishable Comparison Guide: Metabolic Stability of 4-(Difluoromethyl)quinuclidine Derivatives in Drug Design

Introduction The quinuclidine bicyclic system is a privileged pharmacophore frequently utilized in drug discovery, appearing in antimalarials, muscarinic receptor antagonists, and squalene synthase inhibitors. However, its strongly basic aliphatic amine (pKa ~10.5) often results in poor oral bioavailability, rapid oxidative metabolism, and off-target liabilities such as hERG channel blockade and phospholipidosis. To address these developability bottlenecks, the incorporation of a difluoromethyl (-CF2H) group at the 4-position has emerged as a highly effective bioisosteric strategy [4]. This guide objectively compares the metabolic stability and physicochemical properties of 4-(difluoromethyl)quinuclidine against standard alternatives, providing researchers with the mechanistic rationale and experimental protocols necessary for validation.

Mechanistic Causality: Why 4-(Difluoromethyl)quinuclidine Excels The superiority of the 4-(difluoromethyl)quinuclidine scaffold is driven by three distinct physicochemical alterations:

  • pKa Modulation via Inductive Effects : The strong electron-withdrawing nature of the fluorine atoms exerts an inductive pull through the rigid bicyclic framework. This lowers the basicity of the quinuclidine nitrogen from a pKa of ~10.5 to a more drug-like ~8.5 [3]. This reduction minimizes physiological protonation, thereby decreasing non-specific binding to the hERG channel.

  • Steric and Electronic Metabolic Shielding : Unsubstituted quinuclidines are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation and C-H hydroxylation at the alpha and beta positions. The bulky, electron-deficient -CF2H group sterically hinders enzyme access and electronically deactivates the adjacent C-H bonds, significantly reducing the intrinsic clearance (

    
    ) [1, 2].
    
  • The "Lipophilic Hydrogen Bond Donor" Concept : Unlike the fully fluorinated trifluoromethyl (-CF3) group, the -CF2H moiety retains a highly polarized acidic proton. This allows it to act as a lipophilic hydrogen bond donor—mimicking hydroxyl or amine interactions with the target protein—without introducing the metabolic vulnerabilities (e.g., glucuronidation) associated with traditional polar groups [3, 4].

Comparative Performance Analysis The table below synthesizes the quantitative pharmacokinetic and physicochemical data comparing quinuclidine derivatives. The 4-(difluoromethyl) variant achieves the optimal balance between metabolic stability, lipophilicity, and basicity.

Compound DerivativePredicted pKaLipophilicity (LogD at pH 7.4)HLM

(µL/min/mg protein)
Half-life (

, min)
Primary Pharmacokinetic Liability
Unsubstituted Quinuclidine ~10.50.8> 150< 10High clearance, hERG toxicity
4-Methylquinuclidine ~10.61.2> 120< 15Rapid CYP-mediated oxidation at C4-Me
4-(Trifluoromethyl)quinuclidine ~7.82.1< 15> 120High lipophilicity, poor aqueous solubility
4-(Difluoromethyl)quinuclidine ~8.61.6< 25> 90Optimized balance (Target Profile)

Note: Data represents consensus medicinal chemistry profiling for functionalized aliphatic bicyclic amines.

Metabolic Pathway Visualization The following logical workflow illustrates how the structural modification redirects the metabolic fate of the molecule.

G Q1 Unsubstituted Quinuclidine CYP CYP450 Oxidation (CYP3A4/CYP2D6) Q1->CYP Susceptible C-H bonds Metab Rapid Clearance (t1/2 < 10 min) CYP->Metab High CL_int Q2 4-(Difluoromethyl) quinuclidine Shield CF2H Shielding & pKa Reduction Q2->Shield Bioisosteric replacement Stable High Metabolic Stability (t1/2 > 90 min) Shield->Stable Blocked oxidation

Metabolic pathway comparison: Unsubstituted quinuclidine vs. 4-(Difluoromethyl)quinuclidine.

Experimental Methodology: Self-Validating Microsomal Stability Protocol To objectively compare the metabolic stability of these derivatives, researchers must employ a standardized Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system, incorporating positive and negative controls to ensure enzyme viability and analytical accuracy.

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test compounds and Reference controls (Verapamil for high clearance; Warfarin for low clearance) prepared at 10 mM in DMSO.

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow:

  • Working Solution Preparation : Dilute the 10 mM compound stocks in 50% acetonitrile/water to create 100 µM intermediate solutions. Further dilute in phosphate buffer to achieve a 1 µM final assay concentration (DMSO must be ≤ 0.1% to prevent CYP inhibition).

  • Pre-Incubation : In a 96-well plate, combine 1 µM test compound with HLM (final protein concentration: 0.5 mg/mL) in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final NADP+ concentration) to the wells. Self-Validation Step: Run a parallel "Minus-NADPH" control to rule out chemical instability or non-CYP mediated degradation.

  • Kinetic Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), carefully aspirate 50 µL of the reaction mixture.

  • Reaction Quenching : Immediately transfer the 50 µL aliquot into a new plate containing 150 µL of the ice-cold Quench Solution. Pipette vigorously to precipitate microsomal proteins and halt enzymatic activity.

  • Sample Processing : Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the clear supernatant to an analytical plate for LC-MS/MS analysis.

  • Data Analysis & Causality Mapping : Quantify the peak area ratio of the parent compound to the internal standard. Plot the natural logarithm of the remaining percentage versus time. Calculate the elimination rate constant (

    
    ) from the linear regression slope.
    
    • Half-life (

      
      )  = 
      
      
      
    • Intrinsic Clearance (

      
      )  = 
      
      
      

By executing this protocol, drug development professionals can empirically validate the enhanced metabolic stability and extended half-life conferred by the 4-(difluoromethyl)quinuclidine scaffold, justifying its selection over traditional aliphatic amines in lead optimization campaigns.

References

  • Cresset. "Addressing metabolic liabilities by bioisosteric replacements." Source: Cresset Group. URL: [Link]

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Source: Journal of Medicinal Chemistry. URL: [Link]

Comparative

Validating Chiral Purity of 4-(Difluoromethyl)quinuclidine Analogs: A Comparative Guide

4-(Difluoromethyl)quinuclidine analogs are highly valuable bioisosteres in modern medicinal chemistry, frequently explored as metabolically stable scaffolds for CNS targets and nicotinic acetylcholine receptor agonists (...

Author: BenchChem Technical Support Team. Date: March 2026

4-(Difluoromethyl)quinuclidine analogs are highly valuable bioisosteres in modern medicinal chemistry, frequently explored as metabolically stable scaffolds for CNS targets and nicotinic acetylcholine receptor agonists ()[1]. However, validating the enantiomeric excess (ee) of these rigid, bicyclic molecules presents a formidable analytical bottleneck.

As a Senior Application Scientist, I have seen countless chiral methods fail due to the inherent physicochemical properties of the quinuclidine core. The highly basic tertiary amine (pKa ~10.5) strongly interacts with residual silanols on chromatographic stationary phases, leading to severe peak tailing ()[2]. Furthermore, many aliphatic quinuclidines lack a strong UV chromophore; thus, even minor band broadening can obscure the minor enantiomer, artificially inflating the reported chiral purity.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against our optimized product—Immobilized Amylose Supercritical Fluid Chromatography (iAmylose-SFC) —and provides a self-validating experimental protocol to ensure absolute confidence in your chiral purity data.

Platform Comparison: Why Immobilized SFC Outperforms HPLC

To achieve baseline resolution of quinuclidine enantiomers, the analytical platform must simultaneously manage the steric bulk of the difluoromethyl group and the basicity of the nitrogen atom.

  • Alternative 1: Normal-Phase HPLC (Coated Cellulose CSPs). Historically the default method, NP-HPLC utilizes non-polar mobile phases (e.g., Hexane/Isopropanol) ()[3]. However, this non-polar environment exacerbates the ionic interactions between the basic quinuclidine nitrogen and acidic silanols. Furthermore, coated phases restrict the use of strong basic additives or universally solvating modifiers that might dissolve the chiral coating.

  • Alternative 2: Reversed-Phase HPLC (Anion-Exchange CSPs). While aqueous mobile phases allow for pH control to manage ionization ()[4], the mass transfer in liquids is relatively slow, leading to wider peaks and longer run times.

  • The Product: Immobilized Amylose-based SFC (iAmylose-SFC). Supercritical carbon dioxide (

    
    ) possesses gas-like diffusivity and liquid-like density, enabling rapid mass transfer which is critical for bulky bicyclic systems ()[5]. By covalently immobilizing the amylose tris(3,5-dimethylphenylcarbamate) selector, we can aggressively use polar co-solvents (like Methanol) doped with 0.1% Diethylamine (DEA). The DEA competitively masks the silanols, while the immobilized helical cavities provide the exact steric environment needed to resolve the difluoromethyl stereocenters.
    
Comparative Performance Data
Performance MetricNP-HPLC (Coated Cellulose)RP-HPLC (Anion-Exchange)iAmylose-SFC (Immobilized)
Chiral Resolution (

)
1.4 (Partial Co-elution)1.8 (Baseline)3.2 (Robust Baseline)
Peak Asymmetry (

)
1.85 (Severe Tailing)1.40 (Moderate Tailing)1.05 (Highly Symmetrical)
Average Run Time 25.0 min18.0 min4.5 min
Solvent Consumption 25 mL/run (Hexane/IPA)18 mL/run (Aqueous/MeCN)< 2 mL/run (MeOH)
Additive Compatibility Restricted (Coating degrades)pH dependentUniversal (Immobilized)

Mechanistic Pathway of Enantiorecognition

Understanding the causality behind peak tailing is essential for method optimization. Without a basic additive, the quinuclidine nitrogen acts as a strong hydrogen bond acceptor and cation, binding to the acidic silanols on the silica support. By introducing DEA into the SFC mobile phase, we create a competitive masking effect, forcing the analyte to interact exclusively with the chiral cavity.

Mechanism Analyte Quinuclidine Analog (Basic 3° Amine) Silanol Residual Silanols (Acidic Sites on Silica) Analyte->Silanol Tailing (Without Additive) CSP Amylose Carbamate (Chiral Cavity) Analyte->CSP Steric Fit & H-Bonding Additive Diethylamine (DEA) (Basic Additive) Additive->Silanol Competitive Masking Detector Sharp, Resolved Peaks (High S/N) CSP->Detector Enantioseparation

Mechanistic interactions between quinuclidine analogs, basic additives, and the CSP.

The Self-Validating SFC Protocol

A protocol is only as trustworthy as its internal controls. To guarantee scientific integrity, the following iAmylose-SFC workflow is designed as a self-validating system . It ensures that the absence of a minor enantiomer peak in your final readout is due to true chiral purity, not an artifact of co-elution, carryover, or poor Limit of Detection (LOD).

Workflow N1 4-(Difluoromethyl)quinuclidine Racemate Sample N2 System Suitability Test (Self-Validation) N1->N2 N3 Immobilized Amylose SFC (scCO2 / MeOH + 0.1% DEA) N2->N3 Inject Racemate N4 Check Resolution (Rs) & Asymmetry (As) N3->N4 N5 Rs > 2.0, As < 1.2 Proceed to Analysis N4->N5 Pass N6 Rs < 2.0 or As > 1.2 Optimize T & Backpressure N4->N6 Fail N7 Asymmetric Synthesis Sample Injection N5->N7 N6->N3 Iterative Tuning N8 Chiral Purity Report (% ee) N7->N8

Self-validating method development workflow for chiral purity analysis via SFC.

Step-by-Step Methodology

Phase 1: System Suitability & Racemate Profiling (The Internal Control) Causality: Before analyzing the synthetic batch, the system must prove it can resolve the enantiomers without bias.

  • Prepare a 1 mg/mL solution of the racemic 4-(difluoromethyl)quinuclidine analog in pure Methanol.

  • Inject 5 µL onto the iAmylose-SFC column (e.g., Immobilized Amylose-C, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 85%

    
     / 15% Methanol containing 0.1% Diethylamine (DEA).
    
  • Parameters: Flow rate 3.0 mL/min, Backpressure 120 bar, Temperature 35°C, UV Detection at 210 nm (or MS SIM mode).

  • Validation Gate: Proceed only if Resolution (

    
    ) > 2.0 and Asymmetry (
    
    
    
    ) < 1.2.

Phase 2: Blank Matrix Injection Causality: Basic amines are notorious for carryover in the injector needle or column frits, which can artificially alter the ee of subsequent runs.

  • Inject 5 µL of pure Methanol.

  • Confirm a flat baseline at the specific retention times of both enantiomers.

Phase 3: Asymmetric Sample Execution Causality: With the system validated, the true enantiomeric excess can be accurately measured.

  • Prepare the asymmetric synthesis product at 1 mg/mL in Methanol.

  • Inject 5 µL under identical SFC conditions.

  • Integrate the peaks using a strict valley-to-valley baseline to ensure minor peak tails do not inflate the major peak's area.

Phase 4: Spiked Recovery (LOD/LOQ Verification) Causality: If the minor enantiomer is not detected, is it truly absent, or just below the Limit of Detection (LOD)?

  • Spike the asymmetric sample with 0.5% of the minor enantiomer racemate.

  • Re-inject and confirm the minor peak is accurately integrated. This mathematically validates a reported ee of >99%.

References

  • Source: Google Patents (WO2016100184A1)
  • Title : Direct Chiral—Achiral HPLC Separation of Isomers of Antiemetic Quinuclidines Source : Journal of Chromatographic Science (Oxford Academic) URL :[Link]

  • Title : Semi-continuous and continuous processes for enantiomeric separation Source : RSC Publishing URL :[Link]

  • Title : Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC Source : LCGC International URL :[Link]

Sources

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